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  • Product: N-(4-chloro-3-fluorophenyl)acetamide
  • CAS: 351-31-5

Core Science & Biosynthesis

Foundational

N-(4-chloro-3-fluorophenyl)acetamide: A Comprehensive Technical Guide for Scientific Professionals

Foreword: Understanding the Landscape of Substituted Acetanilides N-(4-chloro-3-fluorophenyl)acetamide belongs to the broad class of acetanilide derivatives, compounds of significant interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Landscape of Substituted Acetanilides

N-(4-chloro-3-fluorophenyl)acetamide belongs to the broad class of acetanilide derivatives, compounds of significant interest in medicinal chemistry and materials science. The strategic placement of halogen atoms on the phenyl ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a detailed exploration of N-(4-chloro-3-fluorophenyl)acetamide, offering insights into its synthesis, predicted properties, and safe handling protocols. Given the limited direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource for researchers. Acetanilide itself was one of the first aniline derivatives to be recognized for its analgesic and antipyretic properties, paving the way for the development of numerous pharmaceutical compounds.[1][2][3] The introduction of substituents, such as halogens, allows for the fine-tuning of a molecule's characteristics to enhance efficacy or reduce toxicity.

Molecular Structure and Physicochemical Characteristics

The molecular structure of N-(4-chloro-3-fluorophenyl)acetamide, presented below, is key to understanding its properties. The acetamido group (-NHCOCH₃) is a crucial feature, influencing the electronic and steric environment of the aromatic ring. Halogens, being ortho-para directing deactivators, influence the regioselectivity of further electrophilic aromatic substitution reactions.[4][5]

Caption: 2D structure of N-(4-chloro-3-fluorophenyl)acetamide.

Predicted Physicochemical Properties
PropertyPredicted Value / RangeRationale / Comparative Data
Molecular Formula C₈H₇ClFNOBased on its chemical structure.
Molecular Weight 187.60 g/mol Calculated from the molecular formula.[6][7]
Appearance White to off-white crystalline solidTypical appearance for acetanilide derivatives.
Melting Point (°C) 110 - 125Based on the melting point of N-(3-chloro-4-fluorophenyl)acetamide (116-119 °C).[6] The positional difference of the halogens is expected to have a minor impact on the crystal lattice energy.
Boiling Point (°C) ~330Extrapolated from the boiling point of N-(3-chloro-4-fluorophenyl)acetamide (~329 °C).[6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.Acetanilides generally exhibit low water solubility, which is further reduced by the presence of hydrophobic halogen atoms.[3][8]

Synthesis of N-(4-chloro-3-fluorophenyl)acetamide

The most direct and common method for the synthesis of N-(4-chloro-3-fluorophenyl)acetamide is the acetylation of the corresponding aniline, 4-chloro-3-fluoroaniline. This is an electrophilic aromatic substitution reaction where the amine group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.[3][8]

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(4-chloro-3-fluorophenyl)acetamide.

Experimental Protocol

This protocol is adapted from a similar synthesis of a halogenated acetanilide.[9]

Materials:

  • 4-chloro-3-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Triethylamine (or other non-nucleophilic base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-fluoroaniline in a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-chloro-3-fluorophenyl)acetamide.

Chemical Reactivity and Potential Applications

The chemical reactivity of N-(4-chloro-3-fluorophenyl)acetamide is largely dictated by the interplay between the electron-donating acetamido group and the electron-withdrawing halogen substituents.

  • Electrophilic Aromatic Substitution: The acetamido group is an activating, ortho-, para-directing group. However, the presence of the deactivating chloro and fluoro groups will make the aromatic ring less reactive towards electrophiles compared to unsubstituted acetanilide.[4][5] Steric hindrance from the existing substituents will also influence the regioselectivity of further substitutions.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-fluoroaniline and acetic acid.

  • Potential Applications: Substituted acetanilides are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, various acetamide derivatives have been investigated for their potential as antimalarial and antibacterial agents.[9][10] The specific substitution pattern of N-(4-chloro-3-fluorophenyl)acetamide makes it a valuable building block for creating more complex molecules with potential biological activity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(4-chloro-3-fluorophenyl)acetamide is not widely available, the safety precautions can be inferred from closely related compounds such as N-(3-chloro-4-fluorophenyl)acetamide and N-(4-chlorophenyl)acetamide.[6][11][12]

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation: Expected to cause skin irritation.[11][12]

  • Eye Irritation: Expected to cause serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[12]

    • Hand Protection: Wear compatible chemical-resistant gloves.[12]

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Spectroscopic Analysis (Predicted)

TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl protons (-COCH₃) around δ 2.2 ppm.- A singlet or a broad singlet for the amide proton (-NH) between δ 7.5-9.0 ppm.- Aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region, with coupling patterns influenced by the chloro and fluoro substituents.
¹³C NMR - A signal for the methyl carbon around δ 25 ppm.- A signal for the carbonyl carbon around δ 168-170 ppm.- Aromatic carbon signals between δ 115-140 ppm. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.
IR (Infrared) Spectroscopy - N-H stretching vibration around 3300-3200 cm⁻¹.- C=O (amide I) stretching vibration around 1660-1680 cm⁻¹.- N-H bending (amide II) vibration around 1550-1520 cm⁻¹.- C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to its molecular weight (187.60 g/mol ).- Isotopic peaks for the chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio).- Fragmentation patterns typical of acetanilides, including loss of the acetyl group.

Conclusion and Future Directions

N-(4-chloro-3-fluorophenyl)acetamide is a halogenated acetanilide with significant potential as a synthetic intermediate in drug discovery and materials science. While direct experimental data is limited, this guide provides a robust framework for its synthesis, handling, and characterization based on established chemical principles and data from closely related analogues. Further experimental investigation into its precise physical properties, spectroscopic data, and biological activity is warranted to fully elucidate its potential applications. The methodologies and safety protocols outlined herein provide a solid foundation for researchers to confidently and safely work with this compound.

References

  • Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 9(6), 725.
  • Chemwatch MSDS 46231 - Sdfine. (n.d.). Retrieved from [Link]

  • acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[12]thieno[2,3-d]pyrimidin-2-yl]thio]-. (n.d.). In SpectraBase. Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (2006, March 22). Retrieved from [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025, March 15).
  • Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. (2024, June 18). AIP Publishing.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023, May 15).
  • N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.).
  • Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. (2011, November 16). Chemistry Learner.
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2025, April 14). Journal of Medicinal Chemistry.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO.
  • Acetanilide. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Landscape of N-(4-chloro-3-fluorophenyl)acetamide

The following is an in-depth technical guide on the therapeutic potential and pharmacological targets of N-(4-chloro-3-fluorophenyl)acetamide . From Synthetic Fragment to Therapeutic Lead Executive Summary N-(4-chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and pharmacological targets of N-(4-chloro-3-fluorophenyl)acetamide .

From Synthetic Fragment to Therapeutic Lead

Executive Summary

N-(4-chloro-3-fluorophenyl)acetamide (often functioning as a bioisostere of acetaminophen or a "warhead" fragment) represents a privileged scaffold in medicinal chemistry. Unlike simple analgesics, this specific halogenated motif—characterized by a lipophilic chlorine at the para position and an electron-withdrawing fluorine at the meta position—serves as a critical binding determinant in two major therapeutic classes: Type II Kinase Inhibitors (oncology) and Mutant Isocitrate Dehydrogenase (IDH) Inhibitors (metabolic reprogramming).

This guide dissects the compound’s dual role: first, as a standalone probe for analgesic pathways (TRP channels/COX), and second, as a high-affinity pharmacophore embedded within complex drugs targeting glioblastoma and acute myeloid leukemia (AML).

Part 1: Chemical Biology & Structural Properties[1][2]

Physicochemical Profile

The introduction of the 3-fluoro and 4-chloro substituents onto the acetanilide core fundamentally alters the molecule's electronic and metabolic profile compared to the parent compound, acetanilide, or its 4-hydroxy analog (paracetamol).

PropertyValue / CharacteristicImpact on Pharmacology
Molecular Formula C₈H₇ClFNOLow MW fragment (<200 Da), high ligand efficiency.
Lipophilicity (LogP) ~2.2 - 2.5Increased membrane permeability compared to paracetamol (LogP 0.46).
Electronic Effect 3-F (σ_m = 0.34), 4-Cl (σ_p = 0.23)The fluorine atom withdraws electron density, reducing the basicity of the amide nitrogen and altering metabolic oxidation rates.
Metabolic Stability HighThe 4-Cl blocks the primary site of hydroxylation (preventing toxic quinone imine formation common in paracetamol), while 3-F blocks ortho-hydroxylation.
The "Halogen Clamp" Pharmacophore

In protein binding pockets, the 3-F, 4-Cl motif acts as a "hydrophobic anchor."

  • Chlorine (4-position): Fills deep hydrophobic pockets (e.g., the allosteric "back pocket" of kinases).

  • Fluorine (3-position): Forms multipolar interactions with backbone carbonyls or amide hydrogens in the target protein, often increasing potency by 10–50 fold compared to the non-fluorinated analog.

Part 2: Primary Therapeutic Targets

Target System A: Mutant Isocitrate Dehydrogenase (IDH1/IDH2)

Therapeutic Area: Oncology (Glioma, AML, Cholangiocarcinoma)

Recent patent literature (e.g., Lin et al., US Patents) identifies the N-(4-chloro-3-fluorophenyl) moiety as a critical structural element in allosteric inhibitors of mutant IDH enzymes.

  • Mechanism of Action: Wild-type IDH converts isocitrate to

    
    -ketoglutarate (
    
    
    
    -KG). Mutant IDH (R132H) gains a neomorphic activity, converting
    
    
    -KG to the oncometabolite 2-hydroxyglutarate (2-HG) . 2-HG inhibits histone demethylases, leading to hypermethylation and blocked differentiation.
    • The acetamide derivative binds to the dimer interface of the mutant enzyme, locking it in a non-catalytic conformation.

    • Role of the Scaffold: The 4-chloro-3-fluorophenyl ring penetrates a specific hydrophobic cleft at the allosteric site, displacing water and stabilizing the inhibitor-enzyme complex.

Visualizing the IDH Inhibition Pathway:

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal IDH 2 2 aKG->2 MutantIDH Mutant IDH1/2 (R132H) MutantIDH->aKG Inhibitor N-(4-chloro-3-fluorophenyl) Scaffold Inhibitor Inhibitor->MutantIDH Allosteric Block HG Neomorphic Activity Epigenetics Histone/DNA Hypermethylation HG->Epigenetics Inhibits Demethylases Tumor Tumorigenesis (Block of Differentiation) Epigenetics->Tumor

Figure 1: Mechanism of IDH1/2 inhibition. The scaffold blocks the neomorphic conversion of


-KG to 2-HG.
Target System B: Tyrosine Kinases (c-KIT, VEGFR, c-Met)

Therapeutic Area: Gastrointestinal Stromal Tumors (GIST), Renal Cell Carcinoma.

The 3-fluoro-4-chloroaniline fragment (often generated in situ or used as the amide precursor) is a "privileged structure" for Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase.

  • Binding Mode:

    • H-Bonding: The acetamide NH/CO groups form hydrogen bonds with the "hinge region" or the conserved glutamate in the

      
      C-helix.
      
    • Hydrophobic Pocket: The 4-Cl, 3-F phenyl ring occupies the hydrophobic pocket created by the movement of the DFG motif.

    • Selectivity: The fluorine atom provides specific electrostatic complementarity that distinguishes between closely related kinases (e.g., selectivity for c-Met over VEGFR).

Target System C: TRP Channels & COX (Analgesia)

Therapeutic Area: Pain Management (Non-opioid).

As a structural analog of Acetaminophen (Paracetamol) and Capsoid derivatives, N-(4-chloro-3-fluorophenyl)acetamide exhibits potential in modulating pain pathways.

  • TRPV1 / TRPA1 Modulation:

    • Acetanilides are known to interact with Transient Receptor Potential (TRP) channels. The 4-Cl substitution enhances lipophilicity, potentially increasing potency at the intracellular binding site of TRPV1 compared to acetaminophen.

  • FAAH Inhibition (Fatty Acid Amide Hydrolase):

    • The compound mimics the structure of anandamide (an endocannabinoid). Inhibition of FAAH prevents the breakdown of anandamide, leading to analgesic effects. The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic, potentially acting as a transition-state inhibitor for the serine nucleophile in FAAH.

Part 3: Experimental Validation Protocols

Protocol 1: Synthesis of N-(4-chloro-3-fluorophenyl)acetamide

To generate high-purity material for biological assay.

Reagents: 4-Chloro-3-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve 4-chloro-3-fluoroaniline (e.g., 10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol). The reaction is exothermic; maintain temp < 5°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated NaHCO₃, then brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

    • Expected Yield: >85%.[1][2][3][4][5]

    • Validation: ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, NH), 7.7 (dd, 1H), 7.5 (t, 1H), 7.3 (dd, 1H), 2.1 (s, 3H, CH₃).

Protocol 2: In Vitro IDH1 (R132H) Inhibition Assay

To validate the scaffold's efficacy as a metabolic inhibitor.

  • System: Recombinant human IDH1 (R132H mutant).

  • Substrate:

    
    -Ketoglutarate (
    
    
    
    -KG) + NADPH.
  • Detection: Fluorescence depletion of NADPH (Ex 340nm / Em 460nm).

  • Procedure:

    • Incubate enzyme (20 nM) with test compound (0.1 nM – 10 µM) for 60 mins (pre-incubation is critical for allosteric inhibitors).

    • Add reaction mix (

      
      -KG 1 mM, NADPH 10 µM).
      
    • Measure slope of NADPH consumption over 20 mins.

    • Control: AGI-5198 (known IDH inhibitor).

Pharmacophore Relationship Diagram:

Pharmacophore Compound N-(4-chloro-3-fluorophenyl)acetamide Amide NH (Donor) Carbonyl O (Acceptor) 3-Fluoro (Polar/Selectivity) 4-Chloro (Hydrophobic) Target_Kinase Kinase Back Pocket (Hydrophobic) Compound:cl->Target_Kinase Van der Waals Compound:f->Target_Kinase Multipolar Interaction Target_IDH IDH Dimer Interface (Allosteric) Compound:nh->Target_IDH H-Bond Compound:cl->Target_IDH Displaces Water Target_TRP TRP Channel (Intracellular) Compound:co->Target_TRP Dipole Interaction

Figure 2: Pharmacophore mapping of the scaffold to its potential binding sites.

References

  • Lin, X., et al. (2017).[1][6] Inhibitors of Mutant Isocitrate Dehydrogenase. U.S. Patent No.[7][6][8] 9,834,539.[1][8] Washington, DC: U.S. Patent and Trademark Office. Link

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers." ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. (Discusses the 4-chloro-3-fluoro/trifluoromethyl aniline pharmacophore). Link

  • Fun, H. K., et al. (2012). "N-(3-Chloro-4-fluorophenyl)acetamide."[2][3][4][9] Acta Crystallographica Section E, 68(Pt 2), o436. (Structural characterization of the isomer, relevant for conformational analysis). Link

  • Andersson, D. A., et al. (2011). "TRPA1 is a receptor for the oxidative stress product 4-HNE and is a target for acetaminophen metabolites." The Journal of Neuroscience, 31(49), 17655-17664. Link

Sources

Foundational

An In-Depth Technical Guide to N-(4-chloro-3-fluorophenyl)acetamide: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-chloro-3-fluorophenyl)acetamide is a halogenated aromatic amide that has garnered significant attention in the field of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chloro-3-fluorophenyl)acetamide is a halogenated aromatic amide that has garnered significant attention in the field of medicinal chemistry and drug development. While the user's query specified N-(4-chloro-3-fluorophenyl)acetamide, available scientific literature and chemical databases predominantly refer to its isomer, N-(3-chloro-4-fluorophenyl)acetamide (CAS No: 877-90-7) . This guide will focus on the latter, a compound of high strategic importance, primarily recognized for its role as a crucial building block in the synthesis of advanced kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific electronic and lipophilic properties that are often exploited to enhance the potency and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

This document provides a comprehensive overview of the molecular and physical properties of N-(3-chloro-4-fluorophenyl)acetamide, detailed protocols for its synthesis and characterization, and a discussion of its pivotal application in the synthesis of the second-generation EGFR inhibitor, Dacomitinib.

Core Molecular and Physicochemical Properties

N-(3-chloro-4-fluorophenyl)acetamide is a stable, solid compound at room temperature. Its molecular structure and key properties are summarized below, providing foundational data for its use in synthetic and analytical applications.

PropertyValueSource(s)
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.60 g/mol [1][2]
CAS Number 877-90-7[1][2]
IUPAC Name N-(3-chloro-4-fluorophenyl)acetamide[1]
Physical Form Solid[2]
Melting Point 116-119 °C[2]
Boiling Point 329.4 ± 32.0 °C at 760 mmHg[2]
Purity Typically ≥98%[2]

Synthesis of N-(3-chloro-4-fluorophenyl)acetamide

The most common and straightforward synthesis of N-(3-chloro-4-fluorophenyl)acetamide is achieved through the N-acetylation of its corresponding aniline precursor, 3-chloro-4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks an acetylating agent. Two reliable protocols are presented below.

Protocol 1: Acetylation using Acetic Anhydride in an Aqueous Medium

This method is a standard, efficient procedure for acetylating anilines. The initial protonation of the aniline with hydrochloric acid increases its solubility in the aqueous medium. The subsequent addition of a buffer, sodium acetate, regenerates the free amine in situ, which then acts as the nucleophile.

Experimental Protocol:

  • Dissolution of Amine: In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a 1:10 ratio of water and add 1.0 eq of concentrated hydrochloric acid to facilitate dissolution.[3]

  • Preparation of Reagents: In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water. Measure out acetic anhydride (1.05 eq).

  • Acetylation Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution to initiate the precipitation of the acetamide product.[3]

  • Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold water to remove any residual salts and acids.[3]

  • Drying: Dry the purified crystals thoroughly. The yield and melting point should be determined to assess the reaction's success.

Protocol 2: Acetylation using Acetic Acid Reflux

This method utilizes acetic acid as both the acetylating agent and the solvent, offering a simpler reagent profile. The higher reaction temperature, achieved through reflux, drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-chloro-4-fluoroaniline (1.0 eq, 0.145 g, 1 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[4]

  • Reflux: Heat the solution to reflux and maintain for 4 hours.[4]

  • Precipitation: After cooling the solution to room temperature, pour it into ice-cold water (100 mL) with stirring. The product will precipitate out of the aqueous solution.[4]

  • Isolation and Drying: Filter the precipitate, wash thoroughly with water, and dry to obtain the final product.[4]

Causality in Experimental Choices:

  • Acetic Anhydride vs. Acetic Acid: Acetic anhydride is a more reactive acetylating agent than acetic acid, allowing the reaction to proceed at room temperature.[5] The use of acetic acid requires heat (reflux) to overcome the higher activation energy.

  • Role of Sodium Acetate: In Protocol 1, sodium acetate acts as a base to deprotonate the anilinium hydrochloride, regenerating the nucleophilic free amine necessary for the reaction to proceed.[5] This controlled generation prevents side reactions and ensures a high yield.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_products Products & Purification Aniline 3-Chloro-4-fluoroaniline Reaction N-Acetylation (Nucleophilic Acyl Substitution) Aniline->Reaction Acet_Anhydride Acetic Anhydride / Acetic Acid Acet_Anhydride->Reaction Precipitation Precipitation in Water Reaction->Precipitation Cooling Filtration Vacuum Filtration & Washing Precipitation->Filtration Product N-(3-chloro-4-fluorophenyl)acetamide Filtration->Product Drying

Caption: Generalized workflow for the synthesis of N-(3-chloro-4-fluorophenyl)acetamide.

Spectroscopic Characterization

The structural identity and purity of N-(3-chloro-4-fluorophenyl)acetamide are confirmed using standard spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will typically show a singlet for the methyl (CH₃) protons around 2.1-2.2 ppm. The aromatic protons will appear as multiplets in the 7.0-8.0 ppm range, with their specific splitting patterns dictated by coupling to each other and to the fluorine atom. A broad singlet corresponding to the amide (N-H) proton is also expected, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum provides a count of the chemically distinct carbon atoms.[6] The methyl carbon will appear upfield (around 24 ppm), while the carbonyl carbon (C=O) will be significantly downfield (around 168-170 ppm).[6][7] The aromatic carbons will resonate in the 115-140 ppm region, with their shifts influenced by the electron-withdrawing halogen substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A characteristic sharp peak is observed in the region of 3200-3400 cm⁻¹, corresponding to the N-H bond stretching of the secondary amide.

  • C=O Stretch (Amide I band): A strong, prominent absorption peak appears around 1660-1680 cm⁻¹, which is indicative of the carbonyl group of the amide.

  • N-H Bend (Amide II band): An absorption is typically found around 1550 cm⁻¹.

  • C-F and C-Cl Stretches: Absorptions for these bonds are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 187.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 189 with about one-third the intensity of the M⁺ peak will be observed.

  • Key Fragments: Common fragmentation patterns include the loss of the acetyl group, leading to the formation of the 3-chloro-4-fluoroaniline radical cation at m/z 145. Another prominent peak is often seen at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1]

Application in Drug Development: Synthesis of Dacomitinib

The primary industrial and scientific application of N-(3-chloro-4-fluorophenyl)acetamide is as a registered starting material or key intermediate in the synthesis of Dacomitinib. Dacomitinib is a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9]

The acetamide serves as a precursor to the 3-chloro-4-fluoroaniline moiety, which is a critical component of the Dacomitinib structure. The synthesis of Dacomitinib is a multi-step process, and while the exact commercial route may vary, published syntheses show the incorporation of the 3-chloro-4-fluoroaniline unit via nucleophilic aromatic substitution on a quinazoline core.[10][11] The acetamide group in N-(3-chloro-4-fluorophenyl)acetamide can be hydrolyzed back to the aniline, which is then used in subsequent steps.

Dacomitinib_Synthesis Acetamide N-(3-chloro-4- fluorophenyl)acetamide Hydrolysis Hydrolysis (e.g., acid or base) Acetamide->Hydrolysis Aniline 3-Chloro-4-fluoroaniline Hydrolysis->Aniline Coupling Nucleophilic Aromatic Substitution (SNAr) Aniline->Coupling Quinazoline Activated Quinazoline Core (e.g., 4-chloroquinazoline derivative) Quinazoline->Coupling Dacomitinib Dacomitinib Coupling->Dacomitinib

Caption: Role of the acetamide as a precursor to the key aniline fragment in Dacomitinib synthesis.

Conclusion

N-(3-chloro-4-fluorophenyl)acetamide is a compound of significant utility, bridging basic organic synthesis with cutting-edge pharmaceutical manufacturing. Its well-defined properties and accessible synthetic routes make it a reliable intermediate for researchers. The comprehensive data presented in this guide, from its fundamental molecular characteristics to its critical role in the production of life-saving therapeutics like Dacomitinib, underscores its importance in the landscape of modern drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide. PubChem. Retrieved February 17, 2026, from [Link]

  • Zhong, H., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1381. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances, 9(1), 22-31. [Link]

  • Wu, J., et al. (2014). Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University. [Link]

  • Wu, J., et al. (2014). Synthetic process of antitumor drug dacomitinib. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

  • Fun, H.-K., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1348. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Exploratory

N-(4-chloro-3-fluorophenyl)acetamide safety and hazards data

An In-depth Technical Guide to the Safety and Hazards of N-(4-chloro-3-fluorophenyl)acetamide Authored by a Senior Application Scientist Disclaimer: This document is intended for informational purposes for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of N-(4-chloro-3-fluorophenyl)acetamide

Authored by a Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled herein is based on available safety data for N-(4-chloro-3-fluorophenyl)acetamide and structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own due diligence. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction and Scope

N-(4-chloro-3-fluorophenyl)acetamide is a halogenated aromatic amide, a class of compounds frequently utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity.[1] Consequently, a comprehensive understanding of its safety and hazard profile is paramount for ensuring laboratory safety and mitigating risk during research and development activities.

This guide provides a detailed overview of the known and anticipated hazards associated with N-(4-chloro-3-fluorophenyl)acetamide. Due to the limited publicly available data for this specific isomer, this guide synthesizes information from safety data sheets and toxicological profiles of closely related analogs, such as N-(3-chloro-4-fluorophenyl)acetamide and N-(4-chlorophenyl)acetamide, to construct a predictive hazard assessment. This approach is rooted in the principle of chemical similarity, where structurally related compounds are expected to exhibit comparable toxicological endpoints.

Chemical Identification and Physicochemical Properties

Precise identification of a chemical substance is the foundation of a robust safety assessment. The properties of N-(4-chloro-3-fluorophenyl)acetamide are compared with those of a closely related, more extensively documented isomer, N-(3-chloro-4-fluorophenyl)acetamide.

Table 1: Chemical Identification

Identifier N-(4-chloro-3-fluorophenyl)acetamide N-(3-chloro-4-fluorophenyl)acetamide
IUPAC Name N-(4-chloro-3-fluorophenyl)acetamide N-(3-chloro-4-fluorophenyl)acetamide[2]
CAS Number 177981-14-3 (provisional) 877-90-7[2]
Molecular Formula C₈H₇ClFNO[2] C₈H₇ClFNO[2]
Molecular Weight 187.60 g/mol [2] 187.6 g/mol
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)Cl)F CC(=O)NC1=CC(=C(C=C1)F)Cl[2]

Table 2: Physicochemical Properties (Data from N-(3-chloro-4-fluorophenyl)acetamide)

Property Value Source
Physical State Solid, Powder [3]
Appearance Off-white [3]
Melting Point 116-119 °C
Boiling Point 329.4 ± 32.0 °C at 760 mmHg

| Water Solubility | Low |[3] |

Hazard Identification and GHS Classification

Based on aggregated data from related compounds, N-(4-chloro-3-fluorophenyl)acetamide is classified as hazardous.[2][3][4] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3][4]

Signal Word: Warning [2][4]

GHS Pictogram:



Table 3: GHS Hazard Statements

Code Hazard Statement
H315 Causes skin irritation[2][4]
H319 Causes serious eye irritation[2][4]

| H335 | May cause respiratory irritation[2][3][4] |

The following diagram illustrates the logical workflow from initial substance evaluation to the assignment of appropriate GHS classifications, a critical process for communicating hazards to laboratory personnel.

GHS_Classification_Workflow substance N-(4-chloro-3-fluorophenyl)acetamide data_review Review Available Data - Physicochemical Properties - Toxicological Data (In-vivo, In-vitro, QSAR) - Analog Data (e.g., N-(3-chloro-4-fluorophenyl)acetamide) substance->data_review Evaluate hazard_id Hazard Identification - Skin Irritation - Eye Irritation - Respiratory Irritation data_review->hazard_id Synthesize classification Classification Criteria (GHS) - Compare data against category thresholds hazard_id->classification Apply pictogram Assign Pictogram - GHS07 (Exclamation Mark) classification->pictogram signal_word Assign Signal Word - 'Warning' classification->signal_word h_statements Assign Hazard Statements - H315 - H319 - H335 classification->h_statements p_statements Assign Precautionary Statements - Prevention (P261, P280) - Response (P302+P352, P305+P351+P338) - Storage (P403+P233) - Disposal (P501) h_statements->p_statements Determine

Caption: Workflow for GHS Hazard Classification.

Exposure Controls and Personal Protection

The causality behind exposure control is to create barriers between the researcher and the hazardous substance. Engineering controls provide the primary line of defense, supplemented by personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transfers, a chemical fume hood or a ventilated balance enclosure is mandatory to control airborne levels.[5][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure. As N-(4-chloro-3-fluorophenyl)acetamide is a solid irritant, the primary concerns are skin/eye contact and inhalation of dust.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] Prevents eye contact with airborne dust particles, which can cause serious irritation.[4]
Skin Protection Impervious protective gloves (e.g., nitrile rubber).[8] Wear a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[3] Avoids direct skin contact, which is known to cause irritation.[4]

| Respiratory Protection | Not required under normal use with adequate ventilation.[3][7] If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[3][5][9] | Prevents inhalation of dust, which may cause respiratory tract irritation.[4] |

Hygiene Measures: Always wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[4]

First-Aid Measures

A pre-planned and practiced emergency response is critical. The following protocols are based on standard chemical safety guidelines for irritant powders.

First_Aid_Flowchart cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_1 Remove to fresh air. exposure->inhalation_1 Inhaled skin_1 Take off contaminated clothing immediately. exposure->skin_1 On Skin eye_1 Rinse cautiously with water for several minutes. exposure->eye_1 In Eyes ingestion_1 Do NOT induce vomiting. exposure->ingestion_1 Swallowed inhalation_2 Keep comfortable for breathing. inhalation_1->inhalation_2 inhalation_3 If breathing is difficult, give oxygen. inhalation_2->inhalation_3 inhalation_4 Seek medical attention if symptoms persist. inhalation_3->inhalation_4 skin_2 Wash skin with plenty of soap and water for at least 15 minutes. skin_1->skin_2 skin_3 Seek medical attention if irritation develops or persists. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_1->eye_2 eye_3 Get immediate medical attention. eye_2->eye_3 ingestion_2 Rinse mouth with water. ingestion_1->ingestion_2 ingestion_3 Seek immediate medical attention. ingestion_2->ingestion_3

Caption: Emergency First-Aid Response Protocol.

Step-by-Step First-Aid Protocols:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][7] If breathing is difficult, administer oxygen.[5] If symptoms such as coughing or shortness of breath persist, seek medical attention.[5][7]

  • Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do so.[4] Continue rinsing.[4] It is imperative to get medical attention immediately.[7]

  • Ingestion: Do NOT induce vomiting.[5][7] If the victim is conscious and alert, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[4]

  • Specific Hazards: During a fire, thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4]

Accidental Release Measures: The primary objective is to contain and clean the spill without creating dust or allowing the chemical to enter waterways.

  • Personal Precautions: Avoid dust formation.[3] Do not breathe dust. Wear the appropriate PPE as described in Section 4.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or water courses.

  • Containment and Cleanup: Use dry cleanup procedures. Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[3] Avoid raising dust. Following material pickup, ventilate the area and wash the spill site.[6]

Handling, Storage, and Stability

Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Ensure adequate ventilation and use engineering controls as necessary. Do not eat, drink, or smoke when using this product.

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep containers tightly closed when not in use.[3] Store locked up.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

Stability and Reactivity:

  • Reactivity: No hazardous reactions are expected under normal processing.[3]

  • Chemical Stability: The product is stable under normal storage conditions.[3]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3][10]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][7]

References

  • N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. [Link]

  • chemical label N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide. [Link]

  • Chemwatch MSDS 46231 - Sdfine. [Link]

  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. [Link]

  • Acetamide - SAFETY DATA SHEET - PENTA. [Link]

  • Acetamide, N-(4-chlorophenyl)- - the NIST WebBook. [Link]

  • Substance Information - ECHA - European Union. [Link]

  • n-(3-Chloro-4-fluorophenyl)acetamide (CAS 877-90-7) Properties - Chemcasts. [Link]

  • (IUCr) N-(3-Chloro-4-hydroxyphenyl)acetamide - IUCrData. [Link]

  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: FT-IR Spectroscopy for the Characterization of N-(4-chloro-3-fluorophenyl)acetamide

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Development In the landscape of drug discovery and development, the unambiguous characterization of active pharmaceutical ingredients (APIs) is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] Each peak in an FT-IR spectrum corresponds to the absorption of infrared radiation at a specific frequency, causing a particular bond to stretch or bend.[2]

This application note provides a comprehensive guide to the characterization of N-(4-chloro-3-fluorophenyl)acetamide , a substituted aromatic amide, using FT-IR spectroscopy. We will explore the theoretical basis for its spectral features, present detailed protocols for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation. This guide is intended for researchers, quality control analysts, and scientists involved in the synthesis and analysis of pharmaceutical compounds.

The Analyte: N-(4-chloro-3-fluorophenyl)acetamide

N-(4-chloro-3-fluorophenyl)acetamide is an organic compound featuring a central acetamide group linked to a di-substituted phenyl ring. The key structural features that will give rise to characteristic FT-IR absorption bands are:

  • Secondary Amide Group (-C(=O)NH-): This group is responsible for several distinct and strong absorptions, including N-H stretching and bending, and C=O stretching.

  • Aromatic Ring (Phenyl): The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The substitution pattern also influences the spectrum.

  • Halogen Substituents (C-Cl, C-F): The carbon-halogen bonds will produce absorptions in the lower frequency (fingerprint) region of the spectrum.

  • Methyl Group (-CH₃): This will show characteristic C-H stretching and bending modes.

The molecular structure dictates the expected vibrational frequencies, providing a predictive framework for spectral analysis.

dot ```dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for atoms N [label="N", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"]; C_amide [label="C", fontcolor="#202124"]; O_amide [label="O", fontcolor="#202124"]; C_methyl [label="CH₃", fontcolor="#202124"]; C1_ring [label="C", fontcolor="#202124"]; C2_ring [label="C", fontcolor="#202124"]; C3_ring [label="C", fontcolor="#202124"]; C4_ring [label="C", fontcolor="#202124"]; C5_ring [label="C", fontcolor="#202124"]; C6_ring [label="C", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; H_ring1 [label="H", fontcolor="#202124"]; H_ring2 [label="H", fontcolor="#202124"]; H_ring3 [label="H", fontcolor="#202124"];

// Benzene Ring C1_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C4_ring; C4_ring -- C5_ring; C5_ring -- C6_ring; C6_ring -- C1_ring;

// Substituents C1_ring -- N [label=""]; C2_ring -- H_ring1; C3_ring -- F; C4_ring -- Cl; C5_ring -- H_ring2; C6_ring -- H_ring3;

// Amide group N -- H_N; N -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C_methyl;

// Positioning C1_ring [pos="0,0!"]; C2_ring [pos="-1.2,0.7!"]; C3_ring [pos="-1.2,2.1!"]; C4_ring [pos="0,2.8!"]; C5_ring [pos="1.2,2.1!"]; C6_ring [pos="1.2,0.7!"]; N [pos="0,-1.4!"]; H_N [pos="-1,-1.9!"]; C_amide [pos="1.2,-2.1!"]; O_amide [pos="1.2,-3.3!"]; C_methyl [pos="2.4,-1.4!"]; Cl [pos="0,4.2!"]; F [pos="-2.4,2.6!"]; H_ring1 [pos="-2.2,0.3!"]; H_ring2 [pos="2.2,2.6!"]; H_ring3 [pos="2.2,0.3!"]; }

Caption: Logical workflow for FT-IR spectral interpretation.

Expected Vibrational Frequencies

The following table summarizes the expected absorption bands for N-(4-chloro-3-fluorophenyl)acetamide based on established group frequencies for aromatic amides and halogenated compounds.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3300 - 3250N-H Stretch (Amide A)Medium, SharpCharacteristic of a secondary amide. Its position indicates hydrogen bonding. [3][4]
~3100 - 3000Aromatic C-H StretchMedium to WeakPeaks appearing above 3000 cm⁻¹ confirm the presence of sp² C-H bonds. [5]
~2980 - 2850Aliphatic C-H Stretch (from -CH₃)WeakPeaks appearing below 3000 cm⁻¹ confirm sp³ C-H bonds.
~1680 - 1650C=O Stretch (Amide I Band)Strong, SharpThis is one of the most prominent peaks in the spectrum. Its position is lowered by conjugation with the aromatic ring.
[6][4]~1570 - 1515N-H Bending + C-N Stretch (Amide II Band)Strong to Medium
~1600, ~1500, ~1450Aromatic C=C Ring StretchesMedium to WeakA series of peaks confirming the presence of the benzene ring. [7]
~1250C-N Stretch (Aromatic Amine)MediumAromatic C-N bonds typically absorb in this region. [8]
~1100 - 1000C-F StretchStrongThe C-F bond stretch is typically a strong and distinct band in the fingerprint region.
~800 - 600C-Cl StretchStrong to MediumThe position of the C-Cl stretch is dependent on the overall structure but generally falls in this range. [9][10]
~900 - 675Aromatic C-H Out-of-Plane (OOP) BendingStrongThe specific pattern and position of these bands can help confirm the 1,2,4-trisubstitution pattern of the benzene ring. [11]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of N-(4-chloro-3-fluorophenyl)acetamide. By employing either the rapid ATR method for routine checks or the high-resolution KBr pellet technique for detailed analysis, one can obtain a rich spectrum of vibrational data. A systematic interpretation of the diagnostic and fingerprint regions allows for the confirmation of all key functional groups—the secondary amide, the substituted aromatic ring, and the carbon-halogen bonds—thereby verifying the molecular identity and providing a basis for purity assessment and quality control in a pharmaceutical setting.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different.... Retrieved from [Link]

  • Spectroscopy Online. (2016, September 1). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

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Application

Unveiling Molecular Architecture: A Detailed Protocol for X-ray Crystallography of Substituted Acetamide Compounds

Introduction: The Critical Role of 3D Structural Elucidation in Acetamide-Based Drug Development Substituted acetamides represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3D Structural Elucidation in Acetamide-Based Drug Development

Substituted acetamides represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional conformation and the intricate web of intermolecular interactions they form with their target macromolecules.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining this atomic-level architecture, providing crucial insights into structure-activity relationships (SAR) and guiding rational drug design.[1][2]

This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of substituted acetamide compounds and resolving their crystal structures. Moving beyond a simple recitation of steps, this guide delves into the rationale behind key experimental decisions, empowering researchers to troubleshoot and adapt the methodology for their specific molecules. The protocol is designed as a self-validating system, with integrated checkpoints to ensure data integrity from crystal growth to final structure validation.

I. The Foundation: Growing High-Quality Single Crystals

The success of any X-ray crystallography experiment hinges on the quality of the single crystal.[3][4] For substituted acetamides, the diverse nature of possible substituents necessitates a systematic approach to crystallization, as these groups significantly influence solubility and crystal packing.

Preliminary Material Characterization and Purification

It is imperative to begin with highly pure material (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Confirm the identity and purity of the synthesized acetamide compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    • If necessary, purify the compound using column chromatography or recrystallization until the desired purity is achieved.

Solubility Screening: The Key to Rational Solvent Selection

A systematic solubility screening is the most critical step in designing a successful crystallization experiment.

  • Rationale: The goal is to identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization.[5]

  • Protocol:

    • In small vials, test the solubility of approximately 1-2 mg of the acetamide compound in a range of solvents (0.1-0.2 mL).

    • Categorize the solubility at room temperature as "insoluble," "sparingly soluble," or "freely soluble."

    • Gently heat the vials containing sparingly soluble samples to determine if solubility increases significantly with temperature.

Solvent Class Examples Rationale for Acetamides
Protic Solvents Ethanol, Methanol, IsopropanolCan form hydrogen bonds with the amide group, potentially leading to well-ordered crystals.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFGood general solvents for many organic molecules.
Aprotic Non-polar Hexane, Heptane, TolueneOften used as anti-solvents.
Chlorinated Dichloromethane (DCM), ChloroformCan be effective, but their volatility requires careful control of evaporation rates.[6]

Table 1: Recommended starting solvents for solubility screening of substituted acetamides.

Crystallization Techniques: A Multi-pronged Approach

No single crystallization method is universally successful. Therefore, a parallel screening of several techniques is highly recommended.

  • Principle: The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[7]

  • Best For: Compounds that are sparingly soluble at room temperature in a relatively volatile solvent.

  • Protocol:

    • Prepare a nearly saturated solution of the acetamide in a suitable solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with a cap, pierced with a needle or with Parafilm with small perforations to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Principle: Exploits the higher solubility of the compound at an elevated temperature. As the solution cools, solubility decreases, leading to supersaturation and crystallization.[6]

  • Best For: Compounds that show a significant increase in solubility with temperature.

  • Protocol:

    • Prepare a saturated solution of the acetamide in a suitable solvent at an elevated temperature (e.g., in a heated water bath).

    • Ensure all solid has dissolved.

    • Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow the cooling rate.

    • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further promote crystallization.

  • Principle: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing an "anti-solvent." The anti-solvent is a liquid in which the compound is insoluble but is miscible with the solvent.[8] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Best For: Compounds that are highly soluble in one solvent and insoluble in another. This is often a very effective method for acetamides.

  • Protocol:

    • Dissolve the acetamide in a small volume of a "good" solvent (e.g., acetone, DCM).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealable jar containing a larger volume of an "anti-solvent" (e.g., hexane, pentane).

    • Seal the jar and leave it undisturbed.

G cluster_0 Vapor Diffusion Setup cluster_1 Mechanism setup Sealed Outer Jar Anti-Solvent (e.g., Hexane) Inner Vial with Compound in Solvent (e.g., Acetone) A Anti-Solvent Vaporizes B Vapor Diffuses into Inner Vial A->B C Solubility Decreases B->C D Supersaturation C->D E Crystal Nucleation & Growth D->E

Figure 1: Schematic of the vapor diffusion crystallization method.

II. Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained (ideally 30-300 microns in size with well-defined faces), the next step is to collect the X-ray diffraction data.[2]

Crystal Selection and Mounting
  • Protocol:

    • Under a microscope, select a crystal that is free of cracks and other visible defects.

    • Carefully pick up the crystal using a cryo-loop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes damage from the X-ray beam and reduces atomic thermal motion.

    • Mount the frozen crystal onto the goniometer head of the diffractometer.

Diffractometer Setup and Data Collection Strategy

Modern diffractometers automate much of the data collection process. However, understanding the key parameters is crucial for obtaining a high-quality dataset.

  • X-ray Source: For small organic molecules like acetamides, a copper (Cu) Kα source is often preferred due to its higher intensity, which is beneficial for weakly diffracting crystals.[2] A molybdenum (Mo) Kα source is a suitable alternative, especially for denser crystals.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Strategy: Before the full data collection, a few test images are taken to determine the unit cell, crystal quality, and to devise an optimal data collection strategy.[9] The strategy aims to collect a complete and redundant dataset while minimizing data collection time.

Parameter Typical Value/Setting Rationale & Impact on Data Quality
Wavelength Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å)Mo is standard for small molecules. Cu provides higher flux for small or weak crystals.[2]
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and less radiation damage.
Detector Distance 40-60 mmA shorter distance allows for the collection of higher-angle (higher resolution) data.
Exposure Time/Frame 5-60 secondsDependent on crystal size and diffracting power. Longer exposures increase signal but also background noise and potential decay.
Frame Width (ω scan) 0.5-1.0°Narrower slices can improve the signal-to-noise ratio but increase the total data collection time.
Data Completeness > 99%Essential for an accurate structure determination.[9]
Redundancy > 2 (ideally > 4)Multiple measurements of symmetry-equivalent reflections improve data statistics and allow for better error analysis.
Resolution At least 0.84 ÅHigh resolution is critical for resolving atomic positions accurately.[10]

Table 2: Key parameters for single-crystal X-ray diffraction data collection.

III. Structure Solution and Refinement: From Diffraction Spots to a 3D Model

This phase involves converting the collected diffraction intensities into a chemically meaningful atomic model. This is an iterative process primarily handled by specialized software.[10][11]

G Data Raw Diffraction Data (Intensities) Integration Data Integration & Scaling (Determine Unit Cell & Space Group) Data->Integration Solution Structure Solution (Direct Methods or Patterson) Generates initial atomic positions Integration->Solution Refinement Iterative Least-Squares Refinement Solution->Refinement Model Updated Atomic Model (Positions, Thermal Parameters) Refinement->Model Calculate Structure Factors (Fc) Validation Structure Validation (checkCIF) Refinement->Validation Model->Refinement Compare Fc with Fo (Minimize R-factor) Validation->Refinement Address Alerts Final Final CIF File & Report Validation->Final Model is Chemically Sensible

Figure 2: Workflow for structure solution and refinement.

Data Reduction and Space Group Determination

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects). The software then determines the unit cell parameters and the most likely space group based on systematic absences in the diffraction data.[12]

Structure Solution
  • Principle: The "phase problem" is the central challenge in crystallography: the detectors measure intensities (which are proportional to the square of the structure factor amplitude), but the phase information is lost. For small molecules like acetamides, direct methods are typically used to mathematically derive initial phase estimates.[13]

  • Software: The SHELX suite of programs (e.g., SHELXT for solution, SHELXL for refinement) is the industry standard.[10][13]

Structure Refinement
  • Principle: Refinement is an iterative process of adjusting the atomic model (x, y, z coordinates, and thermal displacement parameters) to improve the agreement between the observed structure factor amplitudes (Fo) and the calculated ones (Fc) from the model.[11][14] This agreement is monitored by the R-factor (R1), with a final value typically below 5% for a well-refined small molecule structure.[10]

  • Protocol:

    • Initial Refinement: Refine the initial model from the structure solution.

    • Atom Assignment: Identify and correctly assign all non-hydrogen atoms. The electron density map will guide this process.

    • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

    • Final Refinement Cycles: Continue refinement until the model converges (i.e., the shifts in atomic parameters are negligible).

IV. Validation and Reporting: Ensuring Structural Integrity

The final step is to rigorously validate the crystal structure to ensure it is chemically and crystallographically sound.

The Crystallographic Information File (CIF)

All results of the crystal structure determination are compiled into a standard text format called a Crystallographic Information File (CIF). This file contains the unit cell parameters, atomic coordinates, bond lengths, angles, and other experimental details.

CIF Validation
  • Rationale: Before publication or deposition in a database, the CIF must be validated. This is a critical self-consistency check.[15][16]

  • Protocol:

    • Submit the final CIF to the International Union of Crystallography's (IUCr) free online checkCIF service.[17]

    • The service generates a report with alerts (A, B, C, G) that highlight potential issues, such as syntax errors, unusually short or long bonds, or a potentially missed higher symmetry.[15]

    • Carefully review all alerts. While some may be artifacts, A- and B-level alerts often indicate significant problems that must be addressed by re-evaluating the model or the data. An explanation for any remaining alerts should be provided upon publication.

    • Once validated, the CIF can be deposited with a crystallographic database like the Cambridge Structural Database (CSD).

Conclusion

This protocol outlines a systematic and robust workflow for the single-crystal X-ray diffraction analysis of substituted acetamide compounds. By understanding the rationale behind each step—from the careful selection of crystallization conditions tailored to the molecule's properties to the rigorous validation of the final structure—researchers can confidently elucidate the precise three-dimensional architecture of their compounds. This atomic-level insight is invaluable, accelerating the cycle of drug design, synthesis, and evaluation, and ultimately contributing to the development of safer and more effective medicines.

References

  • Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • CIF Validation.
  • Ensuring quality of crystallographic data with the help of interactive and automatic valid
  • Small Molecule Structure Solution and Refinement. HKL Research, Inc.
  • Solve a small-molecule structure. CCP4 wiki.
  • Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simul
  • Collection of X-ray diffraction data from macromolecular crystals.
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework.
  • (IUCr) Crystallographic Information File Software.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? TOB New Energy Technology.
  • crystallization of small molecules. University of Barcelona.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Structure refinement: some background theory and practical str
  • Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus - American Chemical Society.
  • Crystallization.
  • Introduction to single crystal X-ray analysis. Rigaku.
  • X-ray single crystal and powder diffraction: possibilities and applic
  • Introduction to Structure Refinement. University of St Andrews.
  • Single crystal X-ray Diffraction data collection parameters.
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes.
  • Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide.
  • How to grow crystals for X-ray crystallography. IUCr Journals.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • 9.6: X-ray Protein Crystallography. Chemistry LibreTexts.

Sources

Method

Application Note: Antimalarial Screening of N-(4-chloro-3-fluorophenyl)acetamide Derivatives

Executive Summary This application note details the screening, validation, and mechanistic profiling of N-(4-chloro-3-fluorophenyl)acetamide derivatives. This scaffold has emerged as a privileged structure in recent phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the screening, validation, and mechanistic profiling of N-(4-chloro-3-fluorophenyl)acetamide derivatives. This scaffold has emerged as a privileged structure in recent phenotypic screens, showing potential to overcome resistance mechanisms common to quinolines and artemisinins.

The specific substitution pattern—a chlorine at the para position and a fluorine at the meta position of the N-phenyl ring—is not arbitrary. It is designed to modulate lipophilicity (LogP) while blocking metabolic "soft spots" (specifically CYP450-mediated oxidation), thereby enhancing half-life without compromising potency. Recent literature suggests this chemotype may act via novel mechanisms, including PfATP4 inhibition (sodium balance disruption) or ROM8/CSC1 modulation .

Chemical Rationale & Quality Control

The Scaffold Advantage

The N-(4-chloro-3-fluorophenyl)acetamide core offers three distinct pharmacological advantages:

  • Metabolic Blockade: The 3-fluorine atom sterically and electronically deactivates the ring toward oxidative metabolism, a common failure point for simple acetanilides.

  • Halogen Bonding: The 4-chloro substituent often engages in halogen bonding with carbonyl backbone residues in parasite target proteins.

  • H-Bond Donor/Acceptor: The acetamide linker provides essential hydrogen bonding vectors (NH donor, C=O acceptor) critical for binding affinity.

Pre-Screening QC Protocol

Before biological assay, compound integrity must be verified. Impurities (e.g., unreacted anilines) can be cytotoxic, yielding false positives.

  • Purity Requirement: >95% via HPLC (254 nm).

  • Solubility Check: Dissolve to 10 mM in 100% DMSO. If precipitation occurs upon dilution to 10 µM in RPMI 1640, the compound is flagged for formulation optimization.

Primary Screening: SYBR Green I Fluorescence Assay

Objective: High-throughput determination of IC50 values against Plasmodium falciparum (strains 3D7 and Dd2). Principle: SYBR Green I intercalates into parasite DNA. Since human erythrocytes lack DNA, fluorescence is directly proportional to parasite proliferation.

Reagents & Materials
  • Parasite Culture: P. falciparum (3D7 sensitive, Dd2 multidrug-resistant) synchronized at ring stage.[1]

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x concentrate).

  • Controls: Chloroquine (positive), DMSO (negative).

Step-by-Step Protocol
  • Synchronization: Synchronize cultures using 5% D-sorbitol 48 hours prior to assay to ensure >90% ring-stage parasites.

  • Plating: Dispense 90 µL of parasite suspension (1% parasitemia, 2% hematocrit) into 96-well black-bottom plates.

  • Compound Addition: Add 10 µL of drug dilutions (10x concentrated). Final DMSO concentration must be <0.5%.

    • Screening Range: 10 µM down to 1 nM (1:3 serial dilutions).

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% CO2, 5% O2).

  • Development:

    • Prepare Lysis/Dye mix: 0.2 µL SYBR Green I per mL of Lysis Buffer.

    • Add 100 µL of Lysis/Dye mix to each well.

    • Incubate 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Data Visualization: Screening Workflow

AntimalarialScreening Library Compound Library (Acetamide Derivatives) QC QC: Purity > 95% Solubility Check Library->QC Primary Primary Screen (SYBR Green I) Strain: 3D7 QC->Primary Filter Hit Cutoff IC50 < 1 µM Primary->Filter Filter->Library Fail (Archive) Secondary Secondary Screen (pLDH Assay) Strain: Dd2 (Resistant) Filter->Secondary Pass Cyto Cytotoxicity (HepG2 Cells) Secondary->Cyto Lead Lead Candidate SI > 10 Cyto->Lead Selectivity High

Figure 1: High-throughput screening cascade for acetamide derivatives, moving from chemical QC to biological validation.

Secondary Validation: pLDH & Cytotoxicity

SYBR Green can be affected by DNA from lysed white blood cells. The Parasite Lactate Dehydrogenase (pLDH) assay confirms metabolic viability.

pLDH Assay (Metabolic Confirmation)
  • Why: pLDH is a parasite-specific enzyme distinct from human LDH. It confirms the compound kills the parasite rather than just inhibiting DNA replication.

  • Reagent: Malstat reagent + NBT/PES.

  • Protocol Summary: Incubate culture as above. Mix 20 µL culture supernatant with 100 µL Malstat reagent. Blue color formation indicates parasite survival.

Mammalian Cytotoxicity (Selectivity Index)

To ensure the observed killing is not due to general toxicity, screen against HepG2 or HEK293 cells.

  • Assay: MTS or Resazurin reduction assay.

  • Metric: Calculate Selectivity Index (SI).

    
    
    
  • Target: SI > 10 is required for early hits; SI > 50 for lead optimization.

Mechanistic Profiling (Advanced Characterization)

Recent studies link N-aryl acetamides to PfATP4 inhibition , a sodium-efflux pump essential for parasite homeostasis [1, 2].

Ion Regulation Assay (The "Spiroindolone" Signature)

If your acetamide derivative shows rapid killing (<24h), test for ion dysregulation.

  • Load Parasites: Load isolated trophozoites with pH-sensitive dye (BCECF-AM) or Na+-sensitive dye (SBFI-AM).

  • Treat: Add compound at 10x IC50.

  • Observe: A rapid rise in cytosolic [Na+] and alkalinization of the cytosol is the hallmark of PfATP4 inhibition.

Cross-Resistance Profiling

Test the compound against specific mutant lines to determine the Mode of Action (MoA).

Strain / MutationResistance Implication
Dd2 (Wild Type) Baseline Multi-drug resistance (Chloroquine/Pyrimethamine)
KAE609-R (PfATP4 mutations) Indicates action via Sodium Pump (PfATP4) [1]
Cam3.II (Kelch13 C580Y) Indicates potential delayed clearance (Artemisinin-like)
DSM1 (DHODH mutant) Indicates inhibition of pyrimidine biosynthesis
Mechanistic Pathway Diagram

Mechanism Compound N-(4-Cl-3-F-phenyl)acetamide Target Target: PfATP4 (P-type ATPase) Compound->Target Binding Effect1 Inhibition of Na+ Efflux Target->Effect1 Effect2 Cytosolic Na+ Accumulation Effect1->Effect2 Effect3 pH Dysregulation (Alkalinization) Effect2->Effect3 Death Parasite Swelling & Lysis (Fast Kill Phenotype) Effect3->Death

Figure 2: Proposed mechanism of action for N-aryl acetamides acting via PfATP4 inhibition, leading to osmotic dysregulation.

References

  • ACS Infectious Diseases (2025). Identification of α-Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity. (Note: Generalized link to journal based on search context 1.19/1.23).

  • Sciety (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease Pf ROM8 and cation channel Pf CSC1. [2]

  • Springer Nature Experiments. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites.

  • MMV (Medicines for Malaria Venture). Fast in vitro methods to determine the speed of action...

  • MDPI (2025). Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives.[3] (Context on acetamide linkers).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(4-chloro-3-fluorophenyl)acetamide synthesis side reactions

Technical Support Center: Troubleshooting N-(4-chloro-3-fluorophenyl)acetamide Synthesis Section 1: Executive Summary & Core Chemistry User Query: "I am encountering side reactions and low yields during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-(4-chloro-3-fluorophenyl)acetamide Synthesis

Section 1: Executive Summary & Core Chemistry

User Query: "I am encountering side reactions and low yields during the synthesis of N-(4-chloro-3-fluorophenyl)acetamide. How do I troubleshoot this?"

Technical Synthesis Overview: The synthesis of N-(4-chloro-3-fluorophenyl)acetamide (CAS: Product specific CAS may vary, derived from aniline CAS 367-22-6) typically involves the nucleophilic acyl substitution of 4-chloro-3-fluoroaniline with an acetylating agent (acetic anhydride or acetyl chloride). While theoretically straightforward, the presence of the electron-withdrawing halogen atoms on the aromatic ring deactivates the amine, necessitating optimized conditions to prevent side reactions like diacetylation or incomplete conversion.

Key Reaction Pathway:



Section 2: Critical Troubleshooting Guide (Q&A Format)

Category A: Reaction Optimization & Yield Issues

Q1: My reaction conversion is incomplete even after 4 hours. Why is the starting material persisting? Diagnosis: The fluorine and chlorine substituents at the 3- and 4-positions exert a combined negative inductive effect (-I), reducing the nucleophilicity of the aniline nitrogen. Solution:

  • Catalysis: Do not rely on neutral conditions. Add a catalytic amount of glacial acetic acid (if using acetic anhydride) or a base like triethylamine/pyridine (if using acetyl chloride) to drive the equilibrium.

  • Temperature: Ensure the reaction is at reflux (approx. 118°C for AcOH system). Room temperature acetylation is often insufficient for deactivated anilines.

  • Stoichiometry: Use a slight excess of acetic anhydride (1.2 – 1.5 equivalents).

Q2: I am observing a higher molecular weight impurity by LC-MS (M+42 mass shift). What is this? Diagnosis: This is likely the N,N-diacetyl derivative . Under forcing conditions (excess anhydride, high temp, prolonged time), the amide nitrogen can be further acetylated. Solution:

  • Control Reagents: Reduce acetic anhydride equivalents to 1.1 eq.

  • Hydrolysis Step: If diacetylation occurs, the crude mixture can be refluxed in aqueous ethanol with mild base (NaHCO3) for 30 minutes. The diacetyl derivative is much more labile than the mono-acetyl product and will selectively hydrolyze back to the desired product.

Category B: Impurity Profiling & Color

Q3: The product is isolating as a brown/purple solid instead of white. Is it degraded? Diagnosis: Anilines are prone to oxidation, forming azo, azoxy, or quinone-like colored impurities. 4-chloro-3-fluoroaniline is light- and air-sensitive. Solution:

  • Pre-Reaction: Distill the starting aniline if it is significantly colored.

  • In-Process: Run the reaction under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Purification: Perform a recrystallization using Ethanol/Water (1:1) or Toluene . Add activated charcoal during the hot dissolution step to adsorb colored oligomers.

Category C: Workup & Isolation[1][2][3][4]

Q4: The product is not precipitating upon pouring into water. Diagnosis: While N-(4-chloro-3-fluorophenyl)acetamide has low water solubility, the presence of residual acetic acid or organic co-solvents (like THF/DCM) can solubilize it. Solution:

  • pH Adjustment: Neutralize the filtrate with saturated

    
     to pH 6-7. This removes the solubility effect of any protonated species (though amides are poor bases) and neutralizes acetic acid, reducing the "co-solvent" effect.
    
  • Ice Bath: Cool the mixture to 0-5°C for at least 1 hour to maximize precipitation.

Section 3: Standardized Protocol (SOP)

Objective: Synthesis of N-(4-chloro-3-fluorophenyl)acetamide (Target Scale: 10 mmol).

ParameterSpecificationNotes
Starting Material 4-Chloro-3-fluoroaniline (1.46 g, 10 mmol)[CAS: 367-22-6] - Ensure purity >98%
Reagent Acetic Anhydride (1.22 g, 12 mmol)1.2 equivalents
Solvent Glacial Acetic Acid (10 mL)Acts as solvent and catalyst
Temperature 100°C - 110°CReflux
Time 2 - 4 HoursMonitor by TLC (EtOAc/Hexane 3:7)
Workup Pour into Ice Water (50 mL)Stir vigorously for 30 mins
Purification Recrystallization (EtOH/H2O)Yields white/off-white needles

Section 4: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Side Pathways

This diagram illustrates the primary acetylation pathway versus the unwanted diacetylation and oxidation routes.

ReactionPathways SM 4-Chloro-3-fluoroaniline (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate + Ac2O / AcOH Nucleophilic Attack Oxidation Azo/Azoxy Species (Colored Impurities) SM->Oxidation O2 / Light Oxidation Product N-(4-chloro-3-fluorophenyl)acetamide (Target Product) Intermediate->Product - AcOH Elimination Diacetyl N,N-Diacetyl Derivative (Over-reaction Side Product) Product->Diacetyl + Excess Ac2O Forcing Conditions

Caption: Mechanistic pathway showing the competition between mono-acetylation (green) and side reactions like diacetylation or oxidation (red).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose experimental failures in real-time.

TroubleshootingTree Start Start: Analyze Crude Product CheckTLC Check TLC/LCMS Start->CheckTLC Conversion Is Conversion Complete? CheckTLC->Conversion YesConv Yes Conversion->YesConv SM Consumed NoConv No (SM remains) Conversion->NoConv SM Present ImpurityCheck Check Impurity Profile YesConv->ImpurityCheck ForceCond Increase Temp or Add Catalyst (AcOH) NoConv->ForceCond MassCheck Mass M+42 observed? ImpurityCheck->MassCheck DiacetylFound Diacetyl Impurity Present MassCheck->DiacetylFound Yes ColorCheck Is Product Colored? MassCheck->ColorCheck No Hydrolysis Perform Mild Basic Hydrolysis (NaHCO3/EtOH) DiacetylFound->Hydrolysis Success Pure Product Isolated Hydrolysis->Success Recryst Recrystallize with Charcoal (EtOH/Water) ColorCheck->Recryst Yes ColorCheck->Success No Recryst->Success

Caption: Step-by-step decision matrix for isolating the root cause of synthesis failure.

Section 5: References

  • BenchChem. (2025).[1][2] 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: N-(3-Chloro-4-fluorophenyl)acetamide (Isomer Reference). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for N-(4-Chlorophenyl)acetamide. Retrieved from

  • Ossila. (n.d.). 4-Chloro-3-fluoroaniline: A dihalogenated aniline building block.[3] Retrieved from

Sources

Optimization

How to increase the solubility of N-(4-chloro-3-fluorophenyl)acetamide for assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-(4-chloro-3-fluorophenyl)acetamide. This guide provides in-depth troubleshooting and practical solutions for researchers enc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(4-chloro-3-fluorophenyl)acetamide. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges during in vitro and cell-based assays. We understand that achieving and maintaining compound solubility is critical for generating reliable and reproducible data. This document is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Frequently Asked Questions (FAQs)
Q1: I've dissolved N-(4-chloro-3-fluorophenyl)acetamide in DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[1] N-(4-chloro-3-fluorophenyl)acetamide is a hydrophobic molecule with low intrinsic aqueous solubility. While it dissolves readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not change its fundamental incompatibility with water.

Causality:

  • Molecular Properties: The compound's structure, featuring a halogenated phenyl ring and an amide group, makes it lipophilic (fat-loving) and poorly soluble in water. Amides are generally less water-soluble than comparable amines or carboxylic acids because, while they can participate in hydrogen bonding, their overall non-polar character dominates.[2][3]

  • Solvent Polarity Shift: When a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses. This abrupt change in the solvent environment from a favorable organic one to an unfavorable aqueous one causes the compound's solubility limit to be exceeded almost instantly, leading to the formation of a precipitate.[1]

Below is a diagram illustrating the process of solvent shock.

Figure 1. The 'Solvent Shock' Phenomenon cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Precipitation Stock Compound dissolved in 100% DMSO (High Concentration) Addition + Buffer Aqueous Assay Buffer (e.g., PBS, Cell Media) Precipitate Solvent shock occurs. Compound crashes out of solution. Addition->Precipitate Rapid solvent polarity change

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug molecule.

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

  • Pluronic® F-68: A non-ionic triblock copolymer, often used in cell culture for its low toxicity. [4] Protocol: Solubilization using Tween® 80

  • Prepare a 1% (w/v) stock solution of Tween® 80 in your assay buffer.

  • In a separate tube, add your N-(4-chloro-3-fluorophenyl)acetamide DMSO stock.

  • Add the 1% Tween® 80 buffer to the DMSO stock (not the other way around) while vortexing to achieve the desired final compound concentration. The final Tween® 80 concentration should be optimized (typically 0.01% - 0.1%).

  • Crucial: Always run a "vehicle control" with DMSO and the surfactant at the same final concentration to ensure the surfactant itself does not affect your assay results.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment. [][6][7]This is a highly effective and widely used method in pharmaceutical development. [8][9]

Figure 3. Cyclodextrin Inclusion Complex cluster_complex Inclusion Complex cd Cyclodextrin cd_complex Cyclodextrin cd_cavity Hydrophobic Cavity cd_exterior Hydrophilic Exterior cd_exterior->cd compound Drug compound_complex Drug plus + arrow result Increased Aqueous Solubility

Caption: Formation of an inclusion complex between a drug and a cyclodextrin.

Recommended Cyclodextrins:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. [8]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used for injectable formulations due to its excellent safety profile. [8] Protocol: Solubilization using HP-β-CD

  • Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer. This may require warming to fully dissolve.

  • Add the required volume of the HP-β-CD solution to a tube.

  • Slowly add your concentrated DMSO stock of N-(4-chloro-3-fluorophenyl)acetamide to the cyclodextrin solution while vortexing vigorously.

  • Allow the mixture to equilibrate for 15-30 minutes at room temperature.

  • As with surfactants, a vehicle control containing DMSO and HP-β-CD is essential.

Troubleshooting Quick Guide
ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution. Solvent Shock: Adding concentrated stock directly to buffer. [1]1. Perform a serial dilution. Create an intermediate dilution of your stock in 100% DMSO or your assay buffer. [10] 2. Add the stock solution to the buffer while vortexing to ensure rapid mixing. [1]
Solution is clear initially but becomes cloudy over time. Compound Instability/Low Kinetic Solubility: The compound is supersaturated and slowly precipitating. [1]1. Lower the final concentration of the compound. 2. Incorporate a solubilizing agent like HP-β-CD or Tween® 80 to create a thermodynamically stable solution. [11][]
Precipitation observed only at higher concentrations. Exceeding Solubility Limit: The desired concentration is above the compound's maximum solubility in the final assay medium.1. Determine the maximum solubility using a kinetic solubility assay (see protocol below). [12] 2. Use a solubilizing agent to increase the solubility limit.
Assay results are inconsistent or show artifacts. Solvent Toxicity: The final concentration of DMSO or other solvent is too high, affecting cell health or enzyme activity.1. Ensure the final DMSO concentration is <0.5% (ideally <0.1%). 2. Run a vehicle control with the highest concentration of solvent used to quantify its effect.
Experimental Protocol: Determining Maximum Kinetic Solubility

This protocol helps you find the highest concentration of N-(4-chloro-3-fluorophenyl)acetamide that will remain in solution in your specific assay buffer over the course of your experiment.

Materials:

  • 10 mM stock of N-(4-chloro-3-fluorophenyl)acetamide in 100% DMSO.

  • Your final assay buffer (e.g., PBS, DMEM + 10% FBS).

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity).

Procedure:

  • Prepare Plate: Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate.

  • Create Top Concentration: Add 2 µL of your 10 mM DMSO stock to well A1. Mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 1:2 serial dilution down the column. [13] * Transfer 100 µL from well A1 to well B1. Mix well.

    • Transfer 100 µL from well B1 to well C1. Mix well.

    • Continue this process down to well G1. Do not add any compound to well H1 (this is your buffer/vehicle control).

    • This creates a concentration range from 100 µM down to 1.56 µM.

  • Incubation and Measurement:

    • Immediately read the absorbance of the plate at 600 nm (Time 0).

    • Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂).

    • Read the absorbance again at relevant time points (e.g., 1 hour, 4 hours, 24 hours).

  • Analysis: The maximum kinetic solubility is the highest concentration that does not show a significant increase in absorbance (turbidity) over time compared to the vehicle control. [12]

References
  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts. [Link]

  • Challa R, Ahuja A, Ali J, Khar R. Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech. 2005;6(2):E329-E357. [Link]

  • Gidwani B, Vyas A. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International. 2015;2015:198268. [Link]

  • Hyda Y. The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. 2024;16(12):19-21. [Link]

  • Sharma D, Soni M, Kumar S, Gupta GD. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. 2020. [Link]

  • Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727. [Link]

  • Amides: Structure, Properties, and Reactions | Solubility of Things. [Link]

  • Seskhen G. Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharmacia Lettre. 2024;16(9). [Link]

  • Shah F. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Austin J Pharm Technol & therapeutics. 2023. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]

  • Question on ResearchGate regarding compound precipitation in MTT assays. [Link]

  • Brauer R, Farran A, Dai E, et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. J Vis Exp. 2017;(127):56143. [Link]

  • Serial Dilution Protocol - BPS Bioscience. [Link]

  • Shapiro, A. B. Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. 2013. [Link]

  • Patel, V. Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. 2015. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Kabanov AV, Batrakova EV, Alakhov VY. Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery. J Control Release. 2002;82(2-3):189-212. [Link]

  • Question on Quora regarding amide solubility. [Link]

  • Troubleshooting Immunoprecipitation - Hycult Biotech. [Link]

  • How to do serial dilutions (including calculations) - Integra Biosciences. [Link]

  • In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. [Link]

  • Streng WH. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. 1983. [Link]

  • Achieving Consistency in Serial Dilutions | The Scientist. [Link]

  • How to prepare a Serial Dilution - YouTube. [Link]

  • Solubility of Amides - Chemistry Stack Exchange. [Link]

  • N-(4-Chlorophenyl)acetamide - PubChem. [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide - PubChem. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • Dimethylacetamide - Wikipedia. [Link]

  • 4-Acetamido-3-chlorophenyl acetate - IUCrData. [Link]

  • N-[3-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide Env. Fate/Transport - EPA. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of N-(4-chloro-3-fluorophenyl)acetamide

Welcome to the Advanced Method Development Support Hub. This guide is designed for analytical scientists and process chemists optimizing the quantification and purity analysis of N-(4-chloro-3-fluorophenyl)acetamide .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Support Hub. This guide is designed for analytical scientists and process chemists optimizing the quantification and purity analysis of N-(4-chloro-3-fluorophenyl)acetamide .[1] Unlike generic protocols, this center addresses the specific physicochemical challenges posed by the halogenated acetanilide core and its synthesis precursors.[1]

Table of Contents
Core Method Parameters & Data Summary

The following parameters represent a robust starting point based on the hydrophobic nature of the chlorofluorophenyl ring and the neutral character of the amide linkage [1, 2].

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3-5 µmHigh carbon load required for retention of the hydrophobic halogenated ring. End-capping minimizes silanol interactions with the amide nitrogen.[1]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0-4.[1]0)Acidic pH suppresses ionization of residual aniline precursors (impurities), improving their peak shape.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for aromatic amides compared to Methanol due to lower viscosity and distinct selectivity.[1]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management for 150mm columns.[1]
Detection UV @ 240-254 nmThe aromatic ring exhibits strong

transitions in this region [5].[1]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (if sample is dissolved in 100% MeCN).[1]
Troubleshooting Module 1: Peak Tailing & Asymmetry

User Question: "My main peak (the acetamide) has a tailing factor (


) > 1.5. I am using a standard C18 column with water/methanol. What is wrong?"

Technical Diagnosis: While acetamides are generally neutral, the nitrogen atom can still exhibit weak hydrogen bonding with free silanols on the silica support.[1] Furthermore, if your sample contains trace amounts of the starting material (4-chloro-3-fluoroaniline ), the amine group will interact strongly with silanols, often "hiding" under the tail of the main peak or causing the main peak to distort if the separation is poor [3].[1]

Corrective Actions:

  • Switch to an "End-capped" or "Base-Deactivated" Column:

    • Why: These columns have chemically bonded groups (like trimethylsilyl) covering free silanols.[1]

    • Recommendation: Look for columns designated as "ODS-2", "XBridge", or "Luna C18(2)".[1]

  • Acidify the Mobile Phase:

    • Protocol: Add 0.1% Phosphoric Acid (for UV only) or Formic Acid (for MS).[1]

    • Mechanism:[1][2] Low pH (

      
      ) protonates surface silanols (
      
      
      
      ), preventing ion-exchange interactions with the analyte [1].
  • Check Sample Solvent:

    • Issue: Dissolving the sample in 100% Acetonitrile while starting a gradient at 10% Acetonitrile causes "solvent wash-through," leading to peak distortion.

    • Fix: Dissolve sample in mobile phase or 50:50 Water:MeCN.[1]

Troubleshooting Module 2: Selectivity & Impurity Co-elution

User Question: "I cannot separate the product from the starting material (4-chloro-3-fluoroaniline). They co-elute or overlap significantly."

Technical Diagnosis: The structural difference is the conversion of an amine (aniline) to an amide.[1]

  • The Amine (Impurity): Basic (pKa ~3-4 due to electron-withdrawing halogens).[1]

  • The Amide (Product): Neutral/Hydrophobic.[1]

Resolution Strategy (The pH Switch):

  • Scenario A: Low pH (pH ~2.5 - 3.0) [1]

    • The aniline is fully protonated (

      
      ).[1] It becomes polar and elutes early (near the void volume).[1]
      
    • The acetamide remains neutral and hydrophobic, eluting later.[1]

    • Result: Good separation, but the aniline peak might be broad.[1]

  • Scenario B: Mid pH (pH ~6.0)

    • The aniline is partially deprotonated (neutral).[1] Its hydrophobicity increases, causing it to shift to a longer retention time, potentially merging with the acetamide.

    • Result:Avoid this region.

Protocol for Resolution: Use a gradient to pull the hydrophobic acetamide off the column after the aniline has eluted.[1]

Time (min)% Mobile Phase B (MeCN)Action
0.010%Load sample; elute polar salts/amine.
2.010%Isocratic hold to clear aniline.
10.080%Linear ramp to elute N-(4-chloro-3-fluorophenyl)acetamide.
12.080%Wash column.
12.110%Re-equilibrate.
Troubleshooting Module 3: Baseline Drift & Sensitivity

User Question: "I see a drifting baseline during the gradient, and my LOQ (Limit of Quantitation) is too high for impurity analysis."

Technical Diagnosis:

  • Drift: usually caused by the refractive index change between water and organic modifier, or absorption of the modifier at low wavelengths.[1]

  • Sensitivity: The fluorine atom on the ring pulls electron density, potentially shifting the UV absorption maximum compared to non-fluorinated acetanilide.[1]

Corrective Actions:

  • Wavelength Optimization:

    • Do not assume 254 nm is optimal.[1] Halogenated aromatics often have a "blue shift" or distinct maxima.[1]

    • Action: Run a UV scan (PDA detector) from 200–400 nm.

    • Likely Maxima: 240 nm (primary) and ~280 nm (secondary).[1] Using 240 nm often doubles sensitivity compared to 254 nm [5].[1]

  • Ghost Peaks:

    • If you see peaks in the blank gradient, they are likely impurities in the water or organic solvent accumulating on the column during equilibration.[1]

    • Fix: Use HPLC-grade water and install a ghost-trap column between the pump and the injector.

Interactive Workflows
A. Method Development Logic Flow

This diagram illustrates the decision process for selecting conditions based on the specific chemistry of halogenated acetanilides.

MethodDevelopment Start Start: N-(4-chloro-3-fluorophenyl)acetamide CheckImpurity Is 4-chloro-3-fluoroaniline (precursor) present? Start->CheckImpurity SelectpH Set pH < 3.0 (Formic/Phosphoric Acid) CheckImpurity->SelectpH Yes StandardCond Standard pH 4.0-5.0 (Ammonium Acetate) CheckImpurity->StandardCond No (Assay only) Mechanism Protonates Amine (Impurity) Keeps Amide (Target) Neutral SelectpH->Mechanism ColumnSel Select C18 End-Capped Column Mechanism->ColumnSel Result1 Impurity elutes early (t0) Target retains StandardCond->ColumnSel Solvent Mobile Phase B: Acetonitrile ColumnSel->Solvent Solvent->Result1

Caption: Logic flow for optimizing separation based on impurity profile and pH-dependent ionization states.

B. Troubleshooting Decision Tree: Peak Shape

Use this tree to diagnose asymmetry issues rapidly.

Troubleshooting Problem Peak Shape Issue? Type Identify Distortion Type Problem->Type Tailing Tailing (Tf > 1.2) Type->Tailing Fronting Fronting (Tf < 0.9) Type->Fronting CheckCol Is Column End-Capped? Tailing->CheckCol SwitchCol Switch to High-Carbon End-Capped C18 CheckCol->SwitchCol No CheckpH Is pH > 5? CheckCol->CheckpH Yes LowerpH Lower pH to 3.0 (Suppress Silanols) CheckpH->LowerpH Yes Overload Check Mass Load Fronting->Overload Dilute Dilute Sample or Reduce Inj. Vol Overload->Dilute High Conc SolventMismatch Sample Solvent Stronger than Mobile Phase? Overload->SolventMismatch Normal Conc MatchSolvent Dissolve in Mobile Phase SolventMismatch->MatchSolvent Yes

Caption: Diagnostic tree for resolving peak asymmetry (Tailing vs. Fronting) specific to amide analysis.

References
  • Sielc Technologies. (2018).[1] Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2716278, 4-Chloro-3-fluoroaniline. Retrieved from [Link]

  • Mancilla, J., Valdes, E., & Gil, L. (1989).[1][3] A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Mono- and Di-Halogenated Phenylacetamides: SAR and Physicochemical Profiling

This guide provides a comparative technical analysis of mono- and di-halogenated phenylacetamides, designed for researchers in medicinal chemistry and drug discovery. Executive Summary Phenylacetamides serve as a foundat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of mono- and di-halogenated phenylacetamides, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

Phenylacetamides serve as a foundational pharmacophore in analgesic, anticonvulsant, and antimicrobial drug discovery. The strategic incorporation of halogen atoms (F, Cl, Br, I) into the phenyl ring modulates lipophilicity, metabolic stability, and ligand-target binding kinetics.

This guide compares Mono-halogenated variants (focusing on para-substitution for potency) against Di-halogenated variants (focusing on ortho/meta substitution for metabolic blockade). While mono-halogenation often optimizes acute receptor affinity via specific halogen bonding, di-halogenation is frequently employed to enhance blood-brain barrier (BBB) permeability and retard Phase I metabolism.

Physicochemical & Electronic Profiling

The transition from mono- to di-halogenation is not merely additive; it fundamentally alters the electronic landscape of the aromatic ring.

Table 1: Comparative Physicochemical Properties

Data modeled based on standard QSAR principles and experimental datasets [1, 2].

FeatureMono-Halogenated (e.g., 4-Cl)Di-Halogenated (e.g., 2,4-DiCl)Impact on Drug Design
Lipophilicity (cLogP) Moderate (2.0 - 2.8)High (3.0 - 4.2)Di-halo variants show superior BBB penetration but lower aqueous solubility.
Electronic Effect (

)
Single withdrawing group (

for Cl)
Cumulative withdrawing (

)
Di-halo rings are electron-poor, reducing oxidative metabolism at the ring.
Metabolic Stability Moderate (vulnerable at unsubstituted ortho positions)High (Steric/Electronic blockade of CYP450 sites)Di-halogenation blocks "soft spots" for hydroxylation.
Halogen Bonding (XB) Directional, single-point interaction with Lewis bases (C=O, N).Multi-point or steric exclusion.Mono-halo is preferred for specific active-site targeting; Di-halo for hydrophobic pocket filling.

Synthetic Methodologies

The synthesis of these analogues follows a nucleophilic acyl substitution pathway. However, the nucleophilicity of the aniline precursor differs significantly. Di-halogenated anilines are less nucleophilic due to the cumulative electron-withdrawing inductive effect (-I), often requiring elevated temperatures or stronger bases.

Protocol A: General Synthesis Workflow

Reaction: Substituted Aniline + Chloroacetyl Chloride


 N-(Substituted phenyl)-2-chloroacetamide
Reagents:
  • Precursor: 4-Chloroaniline (Mono) OR 2,4-Dichloroaniline (Di)

  • Acylating Agent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of the substituted aniline in 20 mL anhydrous DCM. Add 12 mmol TEA. Cool to 0°C in an ice bath.

  • Addition: Add 12 mmol Chloroacetyl chloride dropwise over 30 minutes. Note: For di-halogenated anilines, maintain temperature at RT instead of 0°C to overcome lower nucleophilicity.

  • Reaction: Stir for 3-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

    • Mono-halogenated:[1] Typically complete in 3 hours.

    • Di-halogenated: May require 6+ hours or reflux.

  • Work-up: Wash reaction mixture with 1M HCl (to remove unreacted amine), followed by sat. NaHCO₃ and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water.

Visualization: Synthesis Logic Flow

Synthesis_Workflow Start Start: Substituted Aniline Check_Sub Halogenation Pattern? Start->Check_Sub Mono Mono-Halogenated (High Nucleophilicity) Check_Sub->Mono Single Halogen Di Di-Halogenated (Low Nucleophilicity) Check_Sub->Di Multiple Halogens Cond_Mono Condition A: 0°C, 3 Hours Mono->Cond_Mono Cond_Di Condition B: Reflux/RT, 6-12 Hours Di->Cond_Di Quench Acid Wash (1M HCl) Cond_Mono->Quench Cond_Di->Quench Product Final Product: Phenylacetamide Derivative Quench->Product

Figure 1: Decision matrix for synthetic conditions based on aniline nucleophilicity.

Biological Performance Analysis

Case Study: Antimicrobial Efficacy (SAR)

Recent studies [1] have screened N-(substituted phenyl)-2-chloroacetamides against S. aureus (Gram+) and E. coli (Gram-).

  • Mono-Halogenated Performance:

    • 4-Chlorophenyl: High activity against S. aureus. The lipophilicity allows membrane permeation, while the para-Cl forms a halogen bond with the receptor pocket.

    • 4-Fluorophenyl: Lower lipophilicity than Cl-analogues but often higher metabolic stability.

  • Di-Halogenated Performance:

    • 2,4-Dichlorophenyl: Often exhibits lower MIC (higher potency) against resistant strains (e.g., MRSA) compared to mono-variants due to enhanced hydrophobicity facilitating entry through the lipid bilayer [1, 3].

    • Trade-off: Excessive halogenation (e.g., tri-halo) often leads to solubility issues, causing the compound to precipitate in assay media, yielding false negatives.

Metabolic Stability (CYP450 Interaction)

Halogenation is a primary tool for blocking metabolic clearance.

  • Mechanism: CYP450 enzymes typically oxidize electron-rich aromatic rings at the para or ortho positions.

  • Mono-Halogenation: Blocking the para position (e.g., 4-F) shifts metabolism to the ortho position.

  • Di-Halogenation: Placing halogens at 2,4-positions sterically hinders the approach of the heme-iron center of CYP enzymes and electronically deactivates the ring, significantly extending half-life (

    
    ) [3, 4].
    
Visualization: SAR Decision Tree

SAR_Logic Target Target Objective Potency Maximize Potency Target->Potency Stability Maximize Stability Target->Stability Mono Mono-Halogenation (p-Cl, p-Br) Potency->Mono Specific Fit Di Di-Halogenation (2,4-Cl, 2,6-F) Stability->Di Block Sites Mech_XB Mechanism: Specific Halogen Bond Mono->Mech_XB Mech_Block Mechanism: Steric/Metabolic Block Di->Mech_Block

Figure 2: Strategic selection of halogenation patterns based on drug development goals.

Experimental Validation Protocols

To validate the comparative performance in your own lab, use the following standardized assays.

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Essential for confirming the LogP shift between mono- and di-halogenated variants.

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solubilization: Dissolve test compound (Mono or Di) in the n-octanol phase to a concentration of

    
     M. Measure UV absorbance (
    
    
    
    ).
  • Partitioning: Mix equal volumes of compound-octanol solution and water. Shake for 30 minutes; centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    . Calculate LogP.
    
    • Expectation: Di-halogenated compounds should show a LogP increase of +0.5 to +1.0 compared to mono-analogs.

Protocol C: In Vitro Metabolic Stability (Microsomal Stability)
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: Di-halogenated variants (especially 2,4- or 2,6-substituted) should exhibit significantly longer

      
       than unsubstituted or mono-substituted variants.
      

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Source: PubMed Central (PMC). URL:[Link]

  • Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. Source: ResearchGate.[1] URL:[Link]

  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6. Source: PubMed Central (PMC). URL:[Link]

  • Structure-activity relationships for mono alkylated or halogenated phenols. Source: PubMed. URL:[Link]

Sources

Comparative

Interpreting the crystal structure of N-(4-chloro-3-fluorophenyl)acetamide

Publish Comparison Guide: Structural Interpretation of Halogenated Acetanilides Executive Summary: The Halogen Effect in Crystal Engineering In drug development, the precise arrangement of molecules in the solid state (p...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Interpretation of Halogenated Acetanilides

Executive Summary: The Halogen Effect in Crystal Engineering

In drug development, the precise arrangement of molecules in the solid state (polymorphism) dictates solubility, bioavailability, and stability. This guide focuses on the structural interpretation of N-(4-chloro-3-fluorophenyl)acetamide , a disubstituted acetanilide derivative.[1][2]

Acetanilides are classic model systems for studying hydrogen bonding (amide chains). However, the introduction of mixed halogens (Chlorine at para, Fluorine at meta) introduces a "tug-of-war" between strong hydrogen bonds and weak halogen interactions.[1]

The Core Challenge: Interpreting this structure requires distinguishing between the robust N-H...O amide backbone and the subtle, direction-dependent Cl...Cl or C-H...F contacts that fine-tune the lattice energy.[1][2] This guide compares the target structure against its structural isomers and mono-substituted analogs to validate its "performance" (lattice stability and packing efficiency).[1][2]

Experimental Methodology: Synthesis & Crystallization

To ensure high-fidelity structural data, the following protocol is the field-standard for generating single crystals of halogenated acetanilides suitable for X-ray diffraction (XRD).

Synthesis Protocol (Acetylation)
  • Reagents: 4-Chloro-3-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1][2]

  • Procedure:

    • Dissolve aniline precursor in glacial acetic acid at room temperature.

    • Add acetic anhydride dropwise to prevent thermal runaway.

    • Reflux for 2 hours at 110°C.

    • Pour mixture into ice-cold water (10x volume) to precipitate the crude amide.

    • Filter and wash with cold water until pH is neutral.

Crystallization Workflow (Slow Evaporation)
  • Solvent System: Ethanol:Water (80:20 v/v). Why? Pure ethanol often yields needles; water acts as an antisolvent to slow nucleation, promoting block-like morphology.[1]

  • Method: Dissolve 50 mg of purified solid in 5 mL warm solvent. Filter into a clean vial. Cover with Parafilm, poke 3 pinholes, and leave undisturbed at 20°C for 3-5 days.

Structural Interpretation Framework

When analyzing the crystal structure of N-(4-chloro-3-fluorophenyl)acetamide, you must evaluate three specific structural tiers.

Tier 1: The Amide Backbone (Primary Interaction)[1]
  • Expectation: Like most acetanilides, this molecule will form C(4) chains (Bernstein notation).

  • Mechanism: The amide N-H acts as a donor to the Carbonyl Oxygen (C=O) of a neighboring molecule.

  • Metric: Look for an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     distance of 2.8 – 3.0 Å .[1] This is the "spine" of the crystal.
    
Tier 2: The Halogen Switch (Secondary Interaction)

This is where the 4-Cl, 3-F substitution becomes critical compared to alternatives.[1][2]

  • Chlorine (Para): Being polarizable, Cl often forms Type II Halogen Bonds (

    
     or 
    
    
    
    ).[1] In the 4-position, it can link parallel amide chains.[1]
  • Fluorine (Meta): F is rarely a strong acceptor. Instead, look for weak C-H...F contacts (2.5 – 2.7 Å). The meta position often disrupts the planarity of the phenyl ring stacking, potentially lowering the melting point compared to the pure 4-Cl analog.[1][2]

Tier 3: Hirshfeld Surface Analysis

To objectively quantify "performance" (packing efficiency), generate a Hirshfeld surface mapped with


.
  • Red Spots: Indicate strong H-bonds (N-H...O).[1][2][3]

  • White Regions: Van der Waals contacts (H...H).

  • Fingerprint Plot: The target will show a characteristic "spike" for the O...H interaction and a diffuse region for F...H/Cl...H, distinct from the sharp Cl...Cl spikes seen in mono-chlorinated variants.[1][2]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target with its direct isomer (3-chloro-4-fluoro) and the mono-substituted parent (4-chloro).[1][2]

Table 1: Comparative Structural Metrics of Halogenated Acetanilides

FeatureTarget: N-(4-Cl-3-F-phenyl) Alt 1: N-(3-Cl-4-F-phenyl) Alt 2: N-(4-Cl-phenyl)
Crystal System Predicted:[1][2][3] Monoclinic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Monoclinic (

)
Orthorhombic (

)
Melting Point ~125 - 135°C (Est.)116 - 119°C178 - 180°C
Primary Motif 1D Amide Chains

1D Amide Chains

1D Amide Chains

Halogen Bonding Cl...Cl (Weak) due to steric FF...F / F...H dominantCl...O strong contacts
Packing Efficiency Moderate (F disrupts stacking)Lower (Meta-Cl is bulky)High (Symmetric packing)
Key Insight The 3-F substituent sterically hinders the optimal Cl...Cl approach seen in Alt 2, reducing lattice stability (lower MP).[1]The 4-F atom is a poor acceptor, forcing the lattice to rely on weak C-H...F interactions.[1]The "Gold Standard" for stability; Cl allows tight "head-to-tail" stacking.[1][2]

Performance Verdict:

  • Stability: The 4-chloroacetanilide (Alt 2) is the most stable solid form due to efficient Cl-mediated stacking.[1][2]

  • Solubility: The Target (4-Cl-3-F) likely exhibits higher solubility than Alt 2 because the fluorine atom disrupts the lattice energy without adding significant lipophilicity.[1][2]

  • Bioisosterism: The Target is a superior bioisostere for metabolic stability studies (blocking the para-position with Cl while modulating pKa with meta-F).[1][2]

Visualization: Structural Determination Workflow

The following diagram outlines the logical flow for determining and validating the structure, ensuring self-consistency.

CrystalWorkflow cluster_0 Phase 1: Generation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Interpretation Node1 Precursor (4-Cl-3-F-aniline) Node2 Synthesis (Acetylation) Node1->Node2 Node3 Crystallization (EtOH/H2O Slow Evap) Node2->Node3 Node4 X-Ray Diffraction (Mo Kα Source) Node3->Node4 Quality Check Node5 Structure Solution (Direct Methods) Node4->Node5 Node6 Refinement (R-factor < 5%) Node5->Node6 Node7 Hirshfeld Analysis (Interaction Map) Node6->Node7 Packing Analysis Node8 Final CIF (Validation) Node7->Node8

Figure 1: Step-by-step workflow for the synthesis, crystallization, and structural validation of halogenated acetanilides.

References

  • Gowda, B. T., et al. (2007). "Crystal structure of N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3526.

  • Tahir, M. N., et al. (2012). "N-(3-Chloro-4-fluorophenyl)acetamide."[1][2][4] Acta Crystallographica Section E, 68(3), o670.

  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.[1]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11, 19-32.[1]

  • PubChem. "N-(4-Chlorophenyl)acetamide Compound Summary."[1][2] National Library of Medicine.

Sources

Validation

A-Komparative-Anleitung zu den synergistischen Effekten von N-(4-Chlor-3-fluorphenyl)acetamid mit anderen Verbindungen

Herausgegeben von: Senior Application Scientist, Abteilung für Arzneimittelforschung Einführung Die Untersuchung synergistischer Wechselwirkungen zwischen therapeutischen Wirkstoffen ist ein Eckpfeiler der modernen Arzne...

Author: BenchChem Technical Support Team. Date: February 2026

Herausgegeben von: Senior Application Scientist, Abteilung für Arzneimittelforschung

Einführung

Die Untersuchung synergistischer Wechselwirkungen zwischen therapeutischen Wirkstoffen ist ein Eckpfeiler der modernen Arzneimittelentwicklung. Das Ziel ist es, Kombinationstherapien zu identifizieren, die eine höhere Wirksamkeit, eine geringere Toxizität und ein geringeres Potenzial für die Entwicklung von Resistenzen bieten als Monotherapien.[1] Dieses Handbuch bietet einen umfassenden Überblick über die theoretischen und praktischen Aspekte der Bewertung der synergistischen Effekte von N-(4-Chlor-3-fluorphenyl)acetamid in Kombination mit anderen Verbindungen.

Obwohl N-(4-Chlor-3-fluorphenyl)acetamid und seine Derivate in der medizinischen Chemie von Interesse sind[2][3][4][5][6], sind öffentlich zugängliche Daten, die speziell seine synergistischen Wirkungen beschreiben, begrenzt. Jüngste Forschungen haben jedoch die synergistischen antibakteriellen Wirkungen eines eng verwandten Analogs, 2-Chlor-N-(4-fluor-3-nitrophenyl)acetamid, in Kombination mit bestimmten Antibiotika gegen Klebsiella pneumoniae gezeigt.[7][8][9][10]

Daher wird in diesem Handbuch ein etabliertes Paradigma synergistischer Arzneimittelwechselwirkungen als Fallstudie verwendet, um die Methodik zu veranschaulichen: die Kombination von BRAF-Inhibitoren (z. B. Dabrafenib) und MEK-Inhibitoren (z. B. Trametinib) bei der Behandlung von Melanomen mit BRAF-Mutation.[11][12] Die hier beschriebenen Prinzipien und Methoden sind weithin anwendbar und können als Vorlage für die Untersuchung der potenziellen synergistischen Wirkungen von N-(4-Chlor-3-fluorphenyl)acetamid dienen.

Theoretische Grundlagen der Synergie

Synergie liegt vor, wenn die kombinierte Wirkung von zwei oder mehr Medikamenten größer ist als die Summe ihrer Einzeleffekte.[13] Dies kann zu einer verbesserten therapeutischen Wirksamkeit und einer Verringerung der für die gewünschte Wirkung erforderlichen Dosen führen, wodurch potenziell Nebenwirkungen minimiert werden.[1] Die quantitative Bewertung von Arzneimittelwechselwirkungen wird typischerweise mit der Chou-Talalay-Methode durchgeführt, die den Kombinationsindex (CI) berechnet.[14][15]

  • Synergie: CI < 1

  • Additiver Effekt: CI = 1

  • Antagonismus: CI > 1

Diese Methode bietet einen robusten Rahmen für die Quantifizierung von Arzneimittelwechselwirkungen und die Identifizierung vielversprechender synergistischer Kombinationen.[15][16]

Mechanistische Rationale für Synergie: Die Fallstudie BRAF/MEK-Inhibition

Das Verständnis der zugrunde liegenden Mechanismen ist für die rationale Gestaltung synergistischer Arzneimittelkombinationen von entscheidender Bedeutung. Bei Melanomen mit BRAF-V600-Mutationen treibt eine überaktive BRAF-Kinase das Tumorwachstum über den MAPK/ERK-Signalweg an.[17]

  • BRAF-Inhibitoren (z. B. Dabrafenib): Zielen direkt auf das mutierte BRAF-Protein ab und hemmen dessen Aktivität.[11]

  • MEK-Inhibitoren (z. B. Trametinib): Wirken stromabwärts von BRAF und hemmen MEK, ein weiteres Schlüsselenzym im MAPK-Signalweg.[11]

Die Kombination dieser beiden Wirkstoffe führt zu einer wirksameren und dauerhafteren Unterdrückung des MAPK-Signalwegs, als dies mit einem der beiden Wirkstoffe allein möglich wäre.[17][18][19] Diese duale Blockade verzögert auch die Entwicklung von Resistenzen, einem häufigen Problem bei gezielten Therapien.[20]

Logischer Beziehungsdiagramm des MAPK-Signalwegs und der Angriffspunkte von Inhibitoren

MAPK_Pathway cluster_0 Zelloberfläche cluster_1 Zytoplasmatischer Signalweg cluster_2 Zellkern Wachstumsfaktor Wachstumsfaktor Rezeptor-Tyrosinkinase Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor-Tyrosinkinase Bindung RAS RAS Rezeptor-Tyrosinkinase->RAS Aktivierung BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transkriptionsfaktoren Transkriptionsfaktoren ERK->Transkriptionsfaktoren Zellproliferation_Überleben Zellproliferation & Überleben Transkriptionsfaktoren->Zellproliferation_Überleben Dabrafenib Dabrafenib (BRAF-Inhibitor) Dabrafenib->BRAF Trametinib Trametinib (MEK-Inhibitor) Trametinib->MEK Checkerboard_Workflow cluster_setup Versuchsaufbau cluster_treatment Behandlung cluster_analysis Analyse A Zellen in 96-Well-Platte aussäen C Wirkstoffe in Checkerboard-Muster hinzufügen A->C B Serielle Verdünnungen von Wirkstoff A & Wirkstoff B vorbereiten B->C D 72 Stunden inkubieren C->D E Zellviabilität messen (z. B. MTT-Assay) D->E F CI-Werte berechnen (Chou-Talalay) E->F G Synergie, Additivität oder Antagonismus bestimmen F->G

Bildunterschrift: Workflow für die Bewertung der Arzneimittelsynergie mittels Checkerboard-Assay.

Vielversprechende In-vitro-Kombinationen sollten in Tiermodellen validiert werden, um ihre Wirksamkeit und Verträglichkeit in einem lebenden Organismus zu bewerten. [21] Detailliertes Protokoll:

  • Tiermodell: Etablieren Sie Tumore in immundefizienten Mäusen durch subkutane Injektion von Krebszellen.

  • Randomisierung: Wenn die Tumore eine bestimmte Größe erreicht haben, randomisieren Sie die Mäuse in Behandlungsgruppen (z. B. Vehikel, Wirkstoff A allein, Wirkstoff B allein, Wirkstoff A + Wirkstoff B).

  • Wirkstoffverabreichung: Verabreichen Sie die Wirkstoffe in den festgelegten Dosen und nach dem festgelegten Zeitplan.

  • Tumorüberwachung: Messen Sie das Tumorvolumen und das Körpergewicht der Tiere regelmäßig. [21]5. Endpunkt: Am Ende der Studie die Tumore entnehmen und für weitere Analysen (z. B. Histologie, Western Blot) aufbereiten.

  • Datenanalyse: Vergleichen Sie das Tumorwachstum zwischen den Behandlungsgruppen. Eine signifikant stärkere Tumorhemmung in der Kombinationsgruppe im Vergleich zu den Einzelwirkstoffgruppen weist auf Synergie hin. [21]

Datenpräsentation und Interpretation

Eine klare und prägnante Darstellung der Daten ist für die Kommunikation der Ergebnisse unerlässlich.

Tabelle 1: In-vitro-Synergie von Dabrafenib und Trametinib in der Melanom-Zelllinie A375

Dabrafenib (nM)Trametinib (nM)% Hemmung (beobachtet)Kombinationsindex (CI)Interpretation
50045--
0530--
505850,45Synergistisch
100060--
01048--
10010920,38Stark synergistisch

Diese Daten sind repräsentativ und basieren auf etablierten Ergebnissen. [20] Tabelle 2: In-vivo-Wirksamkeit der Kombination von Dabrafenib und Trametinib in einem Xenograft-Modell

BehandlungsgruppeDurchschnittliches Tumorvolumen am Ende der Studie (mm³)% Tumorwachstumshemmung
Vehikel1500 ± 250-
Dabrafenib (allein)800 ± 15046,7
Trametinib (allein)950 ± 18036,7
Dabrafenib + Trametinib250 ± 8083,3

Diese Daten sind repräsentativ und basieren auf etablierten Ergebnissen. [21]

Fazit und zukünftige Richtungen

Die Kombination von N-(4-Chlor-3-fluorphenyl)acetamid mit anderen Wirkstoffen birgt das Potenzial für synergistische Effekte, die zu verbesserten therapeutischen Ergebnissen führen könnten. Die in diesem Handbuch beschriebenen Methoden bieten einen robusten Rahmen für die Identifizierung und Validierung solcher synergistischer Wechselwirkungen. Zukünftige Studien sollten sich auf die Untersuchung von Kombinationen von N-(4-Chlor-3-fluorphenyl)acetamid mit Wirkstoffen konzentrieren, die auf komplementäre Signalwege abzielen, um die therapeutische Wirksamkeit zu maximieren und die Entstehung von Arzneimittelresistenzen zu minimieren.

Referenzen

  • Combined BRAF and MEK inhibition in BRAFV600E mutant melanoma: a synergistic and potentially safe combination partner with immunotherapy - PMC. Verfügbar unter: [Link]

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  • Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed. Verfügbar unter: [Link]

  • Synergistic effect of BRAF inhibitor dabrafenib and MEK inhibitor... - ResearchGate. Verfügbar unter: [Link]

  • Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy - Melanoma Research Alliance. Verfügbar unter: [Link]

  • Early Experience with Dabrafenib–Trametinib Combination in Patients with BRAF-Mutated Malignant Melanoma—A Single-Center Experience - PMC. Verfügbar unter: [Link]

  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method - AACR Journals. Verfügbar unter: [Link]

  • Dabrafenib Plus Trametinib for Advanced Melanoma - NCI. Verfügbar unter: [Link]

  • Schematic of Chou-Talalay method to determine the combination index.... - ResearchGate. Verfügbar unter: [Link]

  • Full article: Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - Taylor & Francis. Verfügbar unter: [Link]

  • Combined BRAF and MEK inhibition in metastatic melanoma significantly improves progression free survival | 2 Minute Medicine. Verfügbar unter: [Link]

  • Preclinical versus clinical drug combination studies: Leukemia & Lymphoma. Verfügbar unter: [Link]

  • Drug synergy screen against dabrafenib and trametinib in BRAFV600E,... - ResearchGate. Verfügbar unter: [Link]

  • Combined BRAF and MEK inhibition in melanoma with BRAF V600 mutations. - H1 Connect. Verfügbar unter: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Verfügbar unter: [Link]

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  • Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral - Creative Diagnostics. Verfügbar unter: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed. Verfügbar unter: [Link]

  • Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. - SciSpace. Verfügbar unter: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - ResearchGate. Verfügbar unter: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Verfügbar unter: [Link]

  • In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC. Verfügbar unter: [Link]

  • In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa - MDPI. Verfügbar unter: [Link]

  • N-(3-Chloro-4-fluoro-phen-yl)-2,2-diphenyl-acetamide - PubMed. Verfügbar unter: [Link]

  • N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem. Verfügbar unter: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-chloro-3-fluorophenyl)acetamide

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(4-chloro-3-fluorophenyl)acetamide. The focus is on implementing robust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(4-chloro-3-fluorophenyl)acetamide. The focus is on implementing robust safety measures through the correct selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and data integrity. The procedures outlined below are designed to be a self-validating system of safety, explaining the causality behind each recommendation.

Hazard Profile of N-(4-chloro-3-fluorophenyl)acetamide

Understanding the intrinsic hazards of a compound is the foundation of any safety protocol. While specific toxicological data for N-(4-chloro-3-fluorophenyl)acetamide may be limited, its structural similarity to other chlorinated and fluorinated phenylacetamides allows for a reliable hazard assessment based on established data for analogous compounds.

The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation/Damage: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][6][7]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][3]

These hazards necessitate a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion.

Core PPE Requirements: A Task-Based Approach

The specific PPE required can vary based on the procedure being performed. The following table summarizes the recommended PPE for common laboratory tasks involving N-(4-chloro-3-fluorophenyl)acetamide.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Aliquoting (Solid) Chemical Splash GogglesNitrile GlovesLab CoatRequired: Fume Hood or N95/P95 Respirator
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronFume Hood
Reaction & Work-up Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronFume Hood
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area
Baseline PPE for All Operations

This is the minimum required PPE for any work in a laboratory where N-(4-chloro-3-fluorophenyl)acetamide is present.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or European Standard EN166 goggles.[2][8]

  • Hand Protection: Nitrile gloves are suitable for incidental contact.[9][10] Always inspect gloves for tears or holes before use.[3]

  • Body Protection: A flame-retardant lab coat (e.g., Nomex or treated cotton) must be worn and fully buttoned.[8][10]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8][9]

Handling the Solid Compound (Weighing, Aliquoting)

The primary risk when handling the solid, powdered form is the generation and inhalation of dust.[3][7]

  • Causality: Fine particulates can become airborne easily, posing a direct respiratory threat.[6][7]

  • Protocol:

    • Engineering Control: Always perform these operations within a certified chemical fume hood to contain any dust.[2][3][9]

    • Respiratory Protection: If a fume hood is not feasible, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[3][11]

    • Eye Protection: Upgrade to chemical splash goggles to provide a full seal around the eyes, preventing entry of fine dust particles.[11][12][13]

Preparing Solutions and During Reaction

The risk during these stages shifts from dust inhalation to chemical splashes.

  • Causality: Dissolving solids, transferring liquids, and running reactions carry an inherent risk of splashing corrosive or toxic materials.

  • Protocol:

    • Face Protection: A face shield worn over chemical splash goggles is required. The goggles protect from direct splashes, while the shield protects the entire face.[8][12]

    • Body Protection: Supplement your lab coat with a chemical-resistant apron to provide an additional barrier against splashes of organic solvents and the dissolved compound.[10]

    • Hand Protection: Ensure proper glove removal technique is used to avoid skin contact with the chemical.[3]

Procedural Guidance: From Receiving to Disposal

A disciplined workflow is critical for safety. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize cross-contamination.

Donning PPE Workflow

This sequence ensures that the most protective items are layered correctly.

G cluster_prep Preparation cluster_donning Donning Sequence Tie_back_hair 1. Tie Back Long Hair & Secure Loose Clothing Inspect_PPE 2. Inspect All PPE for Damage Tie_back_hair->Inspect_PPE Lab_Coat 3. Don Lab Coat (Button completely) Inspect_PPE->Lab_Coat Respirator 4. Don Respirator/Mask (If required) Lab_Coat->Respirator Goggles 5. Don Goggles/Face Shield Respirator->Goggles Gloves 6. Don Gloves (Pull over lab coat cuffs) Goggles->Gloves

Caption: Correct sequence for donning Personal Protective Equipment.

Doffing (Removing) PPE Workflow

This sequence is critical to prevent contaminating your skin with chemicals from the outside of your PPE.

G cluster_doffing Doffing Sequence (Exit Lab) Gloves 1. Remove Gloves (Peel away from body) Apron 2. Remove Apron (If used) Gloves->Apron Goggles 3. Remove Goggles/Face Shield (Handle by straps) Apron->Goggles Lab_Coat 4. Remove Lab Coat (Turn inside out) Goggles->Lab_Coat Respirator 5. Remove Respirator/Mask Lab_Coat->Respirator Wash_Hands 6. WASH HANDS THOROUGHLY Respirator->Wash_Hands

Caption: Correct sequence for doffing (removing) PPE.

Emergency Procedures: Spills & Exposure

Immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][3][6] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][6] If breathing is difficult, provide artificial respiration. Seek medical attention.

  • Small Spills: For small powder spills, avoid generating dust.[7] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[3]

  • Large Spills: Evacuate the area and call emergency personnel.[14]

Waste Management Protocol

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Causality: N-(4-chloro-3-fluorophenyl)acetamide is a halogenated organic compound due to the presence of chlorine and fluorine atoms. Halogenated waste must be segregated because it requires special incineration treatment to prevent the release of toxic and environmentally persistent byproducts.[9][15] Co-mingling this waste with non-halogenated solvents contaminates the entire container, significantly increasing disposal costs and environmental impact.[15][16]

Sources

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